molecular formula C11H19N3O3 B1674825 Leuhistin CAS No. 129085-76-3

Leuhistin

Cat. No.: B1674825
CAS No.: 129085-76-3
M. Wt: 241.29 g/mol
InChI Key: WZFDNGAENBEYMA-GXSJLCMTSA-N
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Description

Leuhistin is an organonitrogen compound and an organooxygen compound. It is functionally related to a beta-amino acid.
This compound has been reported in Brevibacillus laterosporus with data available.
aminopeptidases N inhibitor from Bacillus laterosporus BMI156-14F1;  structure given in second source

Properties

IUPAC Name

(2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-5-ylmethyl)-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3/c1-7(2)3-9(12)11(17,10(15)16)4-8-5-13-6-14-8/h5-7,9,17H,3-4,12H2,1-2H3,(H,13,14)(H,15,16)/t9-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFDNGAENBEYMA-GXSJLCMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(CC1=CN=CN1)(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]([C@](CC1=CN=CN1)(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20926293
Record name 3-Amino-2-hydroxy-2-[(1H-imidazol-5-yl)methyl]-5-methylhexanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129085-76-3, 147384-45-0
Record name Leuhistin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129085-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(αR)-α-[(1S)-1-Amino-3-methylbutyl]-α-hydroxy-1H-imidazole-5-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147384-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leuhistin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129085763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-2-hydroxy-2-[(1H-imidazol-5-yl)methyl]-5-methylhexanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Leuhistin: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leuhistin is a naturally occurring, competitive inhibitor of Aminopeptidase M (AP-M), a zinc-dependent metalloprotease also known as CD13.[1][2] Isolated from the culture broth of Bacillus laterosporus BMI156-14F1, this compound demonstrates potent and specific inhibition of AP-M, with weaker effects on Aminopeptidase A and B.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory kinetics, the relevant cellular signaling pathways, and detailed experimental protocols for its characterization.

Introduction

Aminopeptidase M (AP-M/CD13) is a transmembrane ectoenzyme that plays a crucial role in the cleavage of N-terminal neutral amino acids from various peptides. Its activity is implicated in numerous physiological and pathological processes, including signal transduction, cell migration, angiogenesis, and tumor invasion. This compound, with its inhibitory action against AP-M, presents a valuable molecular tool for investigating these processes and holds potential as a therapeutic agent. This guide synthesizes the available data on this compound to provide a detailed technical resource for the scientific community.

Mechanism of Action

This compound functions as a competitive inhibitor of Aminopeptidase M.[1][2] This mode of inhibition indicates that this compound binds to the active site of the enzyme, directly competing with the natural substrate. The inhibition is reversible. The chemical structure of this compound, determined to be (2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-4-ylmethyl)-5-methylhexanoic acid, is key to its inhibitory function.

Inhibitory Kinetics and Specificity

The inhibitory activity of this compound has been quantified against several aminopeptidases. It shows a strong preference for Aminopeptidase M.

Data Presentation: Inhibitory Activity of this compound

Target EnzymeInhibitorInhibition Constant (Ki)IC50Inhibition TypeSource
Aminopeptidase M (AP-M/CD13)This compound2.3 x 10⁻⁷ MNot ReportedCompetitive[1][2]
Aminopeptidase A (AP-A)This compoundNot ReportedWeak InhibitionNot Reported[1][2]
Aminopeptidase B (AP-B)This compoundNot ReportedWeak InhibitionNot Reported[1][2]

Note: Specific IC50 values for the weak inhibition of Aminopeptidase A and B by this compound are not available in the reviewed literature.

Cellular Signaling Pathways

While direct studies on the downstream signaling effects of this compound are limited, the consequences of Aminopeptidase M/CD13 inhibition are documented. AP-M/CD13 is not only an ectoenzyme but also functions as a signaling receptor. Its inhibition can modulate several intracellular pathways.

AP-M/CD13 Mediated Signaling

Ligation or inhibition of AP-M/CD13 on the cell surface can trigger a cascade of intracellular events. These pathways are often initiated independently of the enzyme's peptidase activity and involve the recruitment of various signaling molecules. Key pathways identified include:

  • Calcium Mobilization: Inhibition of AP-M/CD13 can lead to an increase in intracellular calcium concentration ([Ca²⁺]i), which is a critical second messenger in many cellular processes.

  • MAPK Pathway Activation: The mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, JNK, and p38, can be activated following AP-M/CD13 modulation, impacting cell proliferation, differentiation, and apoptosis.

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K) pathway, a crucial regulator of cell survival and growth, is also implicated in AP-M/CD13 signaling.

Below is a diagram illustrating the putative signaling cascade affected by the inhibition of AP-M/CD13.

This compound This compound APM Aminopeptidase M (CD13) This compound->APM Inhibits Product Cleaved Product APM->Product Cleaves Signaling_Complex Intracellular Signaling Complex APM->Signaling_Complex Activates Substrate Peptide Substrate Substrate->APM Binds PI3K PI3K Signaling_Complex->PI3K Ca_Mobilization Ca²⁺ Mobilization Signaling_Complex->Ca_Mobilization MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Signaling_Complex->MAPK_Cascade Cellular_Response Cellular Response (Migration, Proliferation, Angiogenesis) PI3K->Cellular_Response Ca_Mobilization->Cellular_Response MAPK_Cascade->Cellular_Response

Mechanism of Action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments related to the characterization of this compound's mechanism of action. These protocols are based on the original discovery literature and standard enzymology practices.

Aminopeptidase M Inhibition Assay

This protocol describes the determination of the inhibitory activity of this compound against Aminopeptidase M.

Workflow Diagram:

start Start prep_reagents Prepare Reagents: - AP-M Enzyme Solution - Substrate (e.g., L-Leucine-p-nitroanilide) - this compound dilutions - Assay Buffer start->prep_reagents pre_incubate Pre-incubate AP-M with varying concentrations of this compound prep_reagents->pre_incubate add_substrate Initiate reaction by adding substrate pre_incubate->add_substrate incubate Incubate at controlled temperature (e.g., 37°C) add_substrate->incubate measure Measure product formation (e.g., absorbance at 405 nm) over time incubate->measure analyze Analyze data: - Calculate initial velocities - Plot 1/v vs. 1/[S] (Lineweaver-Burk) - Determine Ki measure->analyze end End analyze->end

Workflow for AP-M Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

    • Enzyme Solution: Prepare a stock solution of purified Aminopeptidase M in the assay buffer. The final concentration in the assay should be determined based on enzyme activity.

    • Substrate Solution: Prepare a stock solution of a chromogenic substrate, such as L-Leucine-p-nitroanilide, in a suitable solvent (e.g., DMSO) and then dilute in the assay buffer to various concentrations.

    • Inhibitor Solution: Prepare a stock solution of this compound in the assay buffer and create a series of dilutions.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the Aminopeptidase M enzyme solution, and the this compound dilutions.

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Immediately measure the absorbance of the product (p-nitroaniline) at 405 nm using a plate reader in kinetic mode, taking readings every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocities (v₀) from the linear portion of the absorbance versus time plots.

    • To determine the mode of inhibition, generate Lineweaver-Burk plots (1/v₀ versus 1/[Substrate]) for each inhibitor concentration. For competitive inhibition, the lines will intersect on the y-axis.

    • The inhibition constant (Ki) can be determined from a Dixon plot (1/v₀ versus [Inhibitor]) or by secondary plots of the slopes from the Lineweaver-Burk plot versus the inhibitor concentration.

Conclusion

This compound is a well-characterized competitive inhibitor of Aminopeptidase M. Its specificity and potency make it a valuable tool for studying the diverse biological roles of this important cell-surface peptidase. Further research into the precise downstream signaling consequences of this compound-mediated AP-M inhibition in various cell types will be crucial for elucidating its full therapeutic potential. This guide provides a foundational resource for researchers aiming to utilize this compound in their studies.

References

Leuhistin: A Technical Guide to its Discovery, Microbial Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leuhistin is a naturally occurring small molecule inhibitor of aminopeptidase M (AP-M), also known as CD13.[1] Discovered from a microbial source, it has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, detailing its discovery, the producing microorganism, its physicochemical properties, and biological activity. The guide includes detailed experimental protocols for its isolation and biological evaluation, and explores its potential mechanism of action through the inhibition of aminopeptidase M and its associated signaling pathways. All quantitative data is presented in structured tables, and key processes are visualized using diagrams.

Discovery and Microbial Source

This compound was first isolated and identified by a team of researchers at the Institute of Microbial Chemistry in Tokyo, Japan.[1][2] The discovery was part of a screening program aimed at identifying novel inhibitors of aminopeptidase M from microbial sources.[1]

Producing Microorganism

The microbial source of this compound is the bacterium Bacillus laterosporus strain BMI156-14F1.[1][2][3] This strain was isolated from a soil sample and was identified as a producer of the aminopeptidase M inhibitor during the screening program.

Table 1: Taxonomic Classification of the this compound-Producing Microorganism

Taxonomic RankClassification
DomainBacteria
PhylumFirmicutes
ClassBacilli
OrderBacillales
FamilyPaenibacillaceae
GenusBacillus
Specieslaterosporus
StrainBMI156-14F1

Physicochemical and Structural Properties

This compound was isolated as colorless needles.[1] Its chemical structure was elucidated using a combination of NMR studies and X-ray analysis.[4] The absolute structure was determined to be (2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-4-ylmethyl)-5-methylhexanoic acid.[4]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₉N₃O₃[5]
Molecular Weight241.29 g/mol [5]
AppearanceColorless needles[1]
IUPAC Name(2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-5-ylmethyl)-5-methylhexanoic acid[5]
CAS Number129085-76-3[5]

Biological Activity

This compound is a potent and competitive inhibitor of aminopeptidase M (AP-M/CD13).[1] It also exhibits weak inhibitory activity against aminopeptidase A (AP-A) and aminopeptidase B (AP-B).[1]

Table 3: Inhibitory Activity of this compound against Aminopeptidases

EnzymeInhibition Constant (Ki)Type of Inhibition
Aminopeptidase M (AP-M/CD13)2.3 x 10⁻⁷ MCompetitive
Aminopeptidase A (AP-A)Weak InhibitionNot specified
Aminopeptidase B (AP-B)Weak InhibitionNot specified

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a summary of the methods described for the isolation of this compound from the culture broth of Bacillus laterosporus BMI156-14F1.[1]

Diagram 1: this compound Isolation Workflow

Leuhistin_Isolation_Workflow cluster_0 Fermentation & Harvest cluster_1 Initial Purification cluster_2 Fine Purification cluster_3 Final Product Culture Broth Culture Broth Sepabeads SP206 Sepabeads SP206 Culture Broth->Sepabeads SP206 Adsorption Amberlite IRC-50 Amberlite IRC-50 Sepabeads SP206->Amberlite IRC-50 Cation Exchange MCI gel CHP-20P MCI gel CHP-20P Amberlite IRC-50->MCI gel CHP-20P Adsorption Sephadex G-10 Sephadex G-10 MCI gel CHP-20P->Sephadex G-10 Size Exclusion Crystallization Crystallization Sephadex G-10->Crystallization This compound This compound Crystallization->this compound APM_Inhibition_Assay cluster_0 Reaction Components cluster_1 Assay Procedure cluster_2 Data Analysis Enzyme Aminopeptidase M Incubation Incubation Enzyme->Incubation Substrate L-Leucine-p-nitroanilide Substrate->Incubation Inhibitor This compound Inhibitor->Incubation Measurement Measurement Incubation->Measurement Spectrophotometry (405 nm) Calculation Calculation Measurement->Calculation Determine Ki Leuhistin_Biosynthesis L-Leucine L-Leucine Enzymatic_Steps Multiple Enzymatic Steps L-Leucine->Enzymatic_Steps L-Histidine L-Histidine L-Histidine->Enzymatic_Steps This compound This compound Enzymatic_Steps->this compound CD13_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cell Interior This compound This compound CD13 Aminopeptidase M (CD13) This compound->CD13 Inhibits Processed_Peptides Inactive Peptides CD13->Processed_Peptides Downstream_Signaling Downstream Signaling (e.g., Src, PLCγ, Syk) CD13->Downstream_Signaling Inside-out Signaling Peptides Bioactive Peptides (e.g., cytokines) Peptides->CD13 Cleavage Integrin_Inactive Integrin (CR3) (Inactive) Integrin_Active Integrin (CR3) (Active) Integrin_Inactive->Integrin_Active Cellular_Response Cellular Response (Adhesion, Migration, Phagocytosis) Integrin_Active->Cellular_Response Downstream_Signaling->Integrin_Inactive Activates

References

Leuhistin: A Technical Guide to the Bacillus laterosporus Metabolite and Aminopeptidase M Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leuhistin is a non-ribosomally synthesized peptide metabolite produced by the bacterium Bacillus laterosporus. It has been identified as a potent and competitive inhibitor of Aminopeptidase M (AP-M), also known as Aminopeptidase N (AP-N) or CD13. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and the methodologies for its production, isolation, and characterization. The document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development who are interested in the therapeutic potential of this compound.

Introduction

Bacillus laterosporus, a species of bacteria found in diverse environments, is known for its production of a wide array of secondary metabolites with various biological activities.[1] One such metabolite is this compound, a dipeptide-like molecule that has garnered interest for its specific inhibition of Aminopeptidase M.[2] AP-M is a zinc-dependent metalloprotease that plays a crucial role in the cleavage of N-terminal amino acids from peptides.[3] Its involvement in various physiological and pathological processes, including the renin-angiotensin system and cancer progression, makes it a compelling target for therapeutic intervention.[4][5] This guide will delve into the technical details of this compound, from its microbial origins to its potential downstream effects.

Chemical Properties of this compound

This compound is an organonitrogen and organooxygen compound with a molecular formula of C11H19N3O3.[6] Its structure has been elucidated through NMR studies and confirmed by X-ray and chemical analysis.[7]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name (2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-5-ylmethyl)-5-methylhexanoic acid[6]
Molecular Formula C11H19N3O3[6]
Molecular Weight 241.29 g/mol [6]
CAS Number 129085-76-3[6]
Appearance Colorless needles[2]

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of Aminopeptidase M (AP-M). It also exhibits weak inhibitory activity against Aminopeptidase A (AP-A) and Aminopeptidase B (AP-B).[2] The primary mechanism of action is competitive inhibition of AP-M.[2]

Quantitative Data

The inhibitory activity of this compound against Aminopeptidase M has been quantified, with a reported inhibition constant (Ki). At present, specific IC50 and Minimum Inhibitory Concentration (MIC) values for this compound are not widely available in the reviewed literature.

Table 2: Inhibitory Activity of this compound

Enzyme TargetInhibition Constant (Ki)Reference
Aminopeptidase M (AP-M)2.3 x 10⁻⁷ M[2]
Potential Downstream Effects and Signaling Pathways

Aminopeptidase M is a key enzyme in the renin-angiotensin system (RAS), where it is involved in the metabolism of vasoactive peptides. Specifically, AP-M can degrade Angiotensin III.[8] By inhibiting AP-M, this compound can potentially modulate the levels of these peptides, thereby influencing downstream signaling pathways. The inhibition of AP-M by this compound could lead to an accumulation of its substrates, which in turn could affect physiological processes regulated by these peptides, such as blood pressure control.[4][9]

cluster_RAS Renin-Angiotensin System cluster_Inhibition This compound Inhibition Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin Renin Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE ACE ACE AngiotensinIII AngiotensinIII AngiotensinII->AngiotensinIII APA APA Aminopeptidase A InactiveFragments InactiveFragments AngiotensinIII->InactiveFragments AP-M AT1R AT1 Receptor AngiotensinIII->AT1R APM Aminopeptidase M (AP-M/CD13) PhysiologicalEffects Vasoconstriction, Aldosterone Release AT1R->PhysiologicalEffects This compound This compound This compound->APM Inhibits

Figure 1: this compound's role in the Renin-Angiotensin System.

Production and Biosynthesis

This compound is a secondary metabolite produced by Bacillus laterosporus strain BMI156-14F1 through fermentation.[10]

Fermentation Protocol

While the exact industrial-scale fermentation protocol for this compound production is proprietary, a representative laboratory-scale solid-state fermentation process for Bacillus laterosporus metabolite production can be outlined as follows. This protocol is based on general methods for the genus and may require optimization for maximal this compound yield.[11]

  • Strain Selection and Activation: A pure culture of Bacillus laterosporus is selected. The strain is activated by inoculation into a nutrient broth medium and incubated for approximately 12 hours at 36°C with shaking.

  • Seed Culture Preparation: The activated culture is used to inoculate a primary solid seed medium. This is incubated for 12-24 hours at a temperature between 28-45°C.

  • Solid-State Fermentation: The seed culture is then transferred to a larger solid fermentation medium. The composition of this medium typically includes a carbon source (e.g., wheat bran, rice bran), a nitrogen source (e.g., bean cake powder), and various minerals. The fermentation is carried out for 60-108 hours at a temperature of 35-45°C.

  • Harvesting: After fermentation, the solid medium is harvested for extraction of the metabolites.

Start Bacillus laterosporus Stock Culture Activation Activation in Nutrient Broth Start->Activation SeedCulture Primary Solid Seed Culture Activation->SeedCulture Fermentation Solid-State Fermentation SeedCulture->Fermentation Harvesting Harvesting of Fermented Medium Fermentation->Harvesting Extraction Extraction of This compound Harvesting->Extraction

Figure 2: Fermentation workflow for this compound production.

Putative Biosynthesis Pathway

Biosynthetic studies have indicated that this compound is derived from the amino acids L-leucine and L-histidine.[12] It is proposed that this compound is synthesized via a Non-Ribosomal Peptide Synthetase (NRPS) pathway. NRPS are large, modular enzymes that can incorporate non-proteinogenic amino acids and modify the resulting peptide.

A putative biosynthetic pathway for this compound likely involves the following steps:

  • Activation: L-leucine and L-histidine are activated to their adenylated forms by the adenylation (A) domain of the NRPS.

  • Thiolation: The activated amino acids are then transferred to the phosphopantetheinyl arm of the peptidyl carrier protein (PCP) domain.

  • Condensation: The condensation (C) domain catalyzes the formation of a peptide bond between the two amino acids.

  • Modification and Release: Subsequent domains may be responsible for the hydroxylation and other modifications of the dipeptide, followed by its release from the enzyme by a thioesterase (TE) domain.

cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) cluster_Module1 Module 1 cluster_Module2 Module 2 Leucine L-Leucine A1 A-domain Leucine->A1 Histidine L-Histidine A2 A-domain Histidine->A2 PCP1 PCP-domain A1->PCP1 Activation & Thiolation C_domain C-domain PCP1->C_domain PCP2 PCP-domain A2->PCP2 Activation & Thiolation PCP2->C_domain TE_domain TE-domain C_domain->TE_domain Peptide Bond Formation This compound This compound TE_domain->this compound Modification & Release

Figure 3: Putative NRPS-mediated biosynthesis of this compound.

Isolation and Characterization

Experimental Protocol for Isolation

The isolation of this compound from the culture broth of Bacillus laterosporus involves a multi-step chromatographic process.[10] The following is a representative protocol based on published methods:

  • Initial Extraction: The culture broth is centrifuged to remove bacterial cells. The supernatant is then applied to a column of Sepabeads SP206 for initial capture of the metabolite.

  • Ion-Exchange Chromatography: The eluate from the Sepabeads column is further purified using a column of Amberlite IRC-50, a weak acid cation-exchange resin.

  • Adsorption Chromatography: The partially purified fraction is then subjected to chromatography on an MCI gel CHP-20P column.

  • Size-Exclusion Chromatography: The final purification step is carried out using a Sephadex G-10 column to yield pure this compound.

  • Crystallization: this compound is isolated as colorless needles through crystallization.

Start Bacillus laterosporus Culture Broth Centrifugation Centrifugation Start->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Sepabeads Sepabeads SP206 Chromatography Supernatant->Sepabeads Amberlite Amberlite IRC-50 Chromatography Sepabeads->Amberlite MCIgel MCI gel CHP-20P Chromatography Amberlite->MCIgel Sephadex Sephadex G-10 Chromatography MCIgel->Sephadex Crystallization Crystallization Sephadex->Crystallization Purethis compound Pure this compound Crystallization->Purethis compound

Figure 4: Workflow for the isolation of this compound.

Experimental Protocol for Aminopeptidase M Inhibition Assay

A general protocol for determining the inhibitory activity of this compound against Aminopeptidase M is as follows. Specific concentrations and incubation times may need to be optimized.

  • Reagents and Materials:

    • Purified Aminopeptidase M

    • Substrate (e.g., L-Leucine-p-nitroanilide)

    • This compound (at various concentrations)

    • Buffer (e.g., Tris-HCl, pH 7.4)

    • 96-well microplate

    • Microplate reader

  • Assay Procedure:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, the Aminopeptidase M enzyme solution, and the this compound dilutions (or buffer for the control).

    • Pre-incubate the enzyme with the inhibitor for a defined period at a controlled temperature (e.g., 15 minutes at 37°C).

    • Initiate the reaction by adding the substrate to all wells.

    • Monitor the increase in absorbance at a specific wavelength (e.g., 405 nm for p-nitroaniline) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the Ki value through analysis of the competitive inhibition kinetics.

Conclusion and Future Perspectives

This compound, a metabolite of Bacillus laterosporus, presents a compelling profile as a specific inhibitor of Aminopeptidase M. Its well-defined chemical structure and mode of action make it a valuable tool for studying the physiological roles of AP-M and a potential starting point for the development of novel therapeutics. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as to explore its efficacy in preclinical models of diseases where AP-M is implicated. The development of more detailed and optimized protocols for its production and analysis will be crucial for advancing the study of this promising natural product.

References

The Biological Activity of Leuhistin on Peptidases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuhistin, a natural compound isolated from Bacillus laterosporus, has garnered attention in the scientific community for its targeted inhibitory effects on specific peptidases.[1][2] This technical guide provides an in-depth overview of the biological activity of this compound, with a focus on its interactions with peptidases. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical processes to support further research and drug development efforts in this area.

Quantitative Inhibition Data

This compound exhibits a potent and specific inhibitory profile against certain aminopeptidases. The available quantitative data from inhibition studies are summarized below.

Peptidase TargetInhibitorKi (Inhibition Constant)IC50Inhibition TypeReference
Aminopeptidase M (AP-M)This compound2.3 x 10⁻⁷ MNot ReportedCompetitive[1]
Aminopeptidase A (AP-A)This compoundNot ReportedWeak InhibitionNot Reported[1]
Aminopeptidase B (AP-B)This compoundNot ReportedWeak InhibitionNot Reported[1]

Note: The inhibition of Aminopeptidase A and B by this compound is described as "weak" in the literature, but specific Ki or IC50 values have not been reported.

Experimental Protocols

The following section details the methodologies for key experiments related to the study of this compound's activity on peptidases.

Protocol for Aminopeptidase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of this compound against aminopeptidases using a chromogenic substrate.

1. Materials and Reagents:

  • Purified Aminopeptidase (e.g., Aminopeptidase M)

  • This compound (of varying concentrations)

  • Chromogenic substrate (e.g., L-Leucine-p-nitroanilide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Microplate reader

  • 96-well microplates

2. Procedure:

  • Prepare a series of this compound dilutions in the assay buffer to achieve a range of final concentrations for the assay.

  • In a 96-well microplate, add a defined amount of the purified aminopeptidase enzyme to each well.

  • Add the different concentrations of this compound to the wells containing the enzyme. Include a control well with no inhibitor.

  • Pre-incubate the enzyme with this compound for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Immediately measure the absorbance of the wells at a specific wavelength (e.g., 405 nm for p-nitroaniline) over time using a microplate reader. The rate of increase in absorbance corresponds to the rate of enzyme activity.

  • Plot the initial reaction velocities against the different concentrations of this compound to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

  • To determine the inhibition type (e.g., competitive), the assay should be repeated with varying concentrations of both the substrate and this compound. The data can then be analyzed using methods such as Lineweaver-Burk plots.

Visualizations

Experimental Workflow for Peptidase Inhibition Assay

The following diagram illustrates the general workflow for assessing the inhibitory effect of this compound on peptidase activity.

G prep Prepare Reagents (Enzyme, this compound, Substrate) plate Dispense Enzyme and This compound into Microplate prep->plate preincubate Pre-incubate (Allow Inhibitor Binding) plate->preincubate reaction Initiate Reaction (Add Substrate) preincubate->reaction measure Measure Absorbance (Kinetic Reading) reaction->measure analysis Data Analysis (Calculate IC50/Ki) measure->analysis

Caption: Workflow for determining peptidase inhibition by this compound.

Postulated Signaling Pathway of Aminopeptidase M Inhibition

Inhibition of Aminopeptidase M (also known as CD13) by compounds like this compound can potentially trigger downstream cellular signaling events. The following diagram illustrates a plausible signaling pathway based on the known functions of Aminopeptidase N/CD13.

G This compound This compound This compound->Inhibition APM Aminopeptidase M (CD13) Peptide_Cleavage Bioactive Peptide Cleavage APM->Peptide_Cleavage Prevents Inhibition->APM Inhibits AADR Amino Acid Deprivation Response Inhibition->AADR Induces Downstream_Signal Downstream Signaling Peptide_Cleavage->Downstream_Signal Modulates Stress_Pathways Stress-Related Pathways (e.g., NF-κB, MAPK) AADR->Stress_Pathways Activates Cellular_Response Cellular Response (e.g., Apoptosis, Growth Arrest) Stress_Pathways->Cellular_Response

Caption: Postulated signaling cascade following Aminopeptidase M inhibition.

Conclusion

This compound is a potent and competitive inhibitor of Aminopeptidase M. While its effects on other peptidases like Aminopeptidase A and B are less pronounced, its specificity for AP-M makes it a valuable tool for studying the roles of this enzyme in various physiological and pathological processes. The detailed experimental protocols and conceptual signaling pathways presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and other peptidase inhibitors. Future studies should focus on elucidating the precise quantitative inhibitory constants for a broader range of peptidases and confirming the downstream signaling consequences of this compound-mediated enzyme inhibition in relevant cellular models.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Inhibition of Aminopeptidase M by Leuhistin

This technical guide provides a comprehensive overview of the inhibition of aminopeptidase M (AP-M), also known as CD13, by this compound. It includes detailed information on the inhibitor's properties, the mechanism of inhibition, experimental protocols for its characterization, and the physiological pathways affected.

Introduction to this compound and Aminopeptidase M

This compound is a natural product isolated from the culture broth of Bacillus laterosporus BMI156-14F1.[1] It is a potent and competitive inhibitor of Aminopeptidase M (AP-M), a zinc-dependent metalloenzyme.[1][2] AP-M is a widely expressed ectoenzyme that plays a crucial role in the cleavage of N-terminal amino acids from various peptides, thereby regulating their biological activity.[3][4] Its functions are implicated in a range of physiological and pathological processes, including the regulation of the renin-angiotensin system, immune responses, and cancer progression, making it a significant target for therapeutic intervention.[4][5][6]

Physicochemical Properties of this compound

This compound, with the chemical structure (2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-4-ylmethyl)-5-methylhexanoic acid, possesses the following physicochemical properties:[7]

PropertyValueReference
Molecular FormulaC11H19N3O3--INVALID-LINK--
Molecular Weight241.29 g/mol --INVALID-LINK--
IUPAC Name(2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-5-ylmethyl)-5-methylhexanoic acid--INVALID-LINK--
AppearanceColorless needles[1]
SolubilitySoluble in water and methanol[1]

Inhibition of Aminopeptidase M by this compound

This compound acts as a strong competitive inhibitor of aminopeptidase M.[1][2] This mode of inhibition signifies that this compound binds to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring.

Quantitative Inhibition Data

The inhibitory potency of this compound against aminopeptidase M has been quantified, with the following key parameter reported:

ParameterValueEnzyme SourceReference
Ki (Inhibition Constant)2.3 x 10⁻⁷ MNot specified[1][2]

Lower Ki values indicate a higher binding affinity of the inhibitor for the enzyme.

Experimental Protocols

Isolation and Purification of this compound

This compound can be isolated from the culture broth of Bacillus laterosporus BMI156-14F1 through a multi-step chromatographic process.[1]

Workflow for this compound Isolation:

G cluster_0 Fermentation and Broth Preparation cluster_1 Chromatographic Purification A Bacillus laterosporus Culture B Centrifugation A->B Fermentation C Culture Broth Supernatant B->C Separation D Sepabeads SP206 Column C->D E Amberlite IRC-50 Column D->E Elution F MCI gel CHP-20P Column E->F Elution G Sephadex G-10 Column F->G Elution H Crystallization G->H Concentration I Pure this compound H->I

Caption: Workflow for the isolation and purification of this compound.

Protocol Steps:

  • Fermentation: Bacillus laterosporus BMI156-14F1 is cultured under appropriate conditions to produce this compound.

  • Broth Separation: The culture is centrifuged to separate the supernatant containing this compound from the bacterial cells.

  • Initial Chromatography: The supernatant is subjected to column chromatography using Sepabeads SP206 resin.

  • Ion-Exchange Chromatography: The active fractions are further purified by ion-exchange chromatography on an Amberlite IRC-50 column.

  • Adsorption Chromatography: Subsequent purification is carried out on an MCI gel CHP-20P column.

  • Gel Filtration Chromatography: The final purification step involves gel filtration chromatography on a Sephadex G-10 column.

  • Crystallization: The purified this compound is concentrated and crystallized to obtain colorless needles.[1]

Aminopeptidase M Inhibition Assay

The inhibitory activity of this compound on aminopeptidase M can be determined using a continuous spectrophotometric rate determination assay with L-Leucine p-nitroanilide as the substrate.[8]

Principle: Aminopeptidase M catalyzes the hydrolysis of L-Leucine p-nitroanilide to L-Leucine and p-nitroaniline. The rate of formation of p-nitroaniline is monitored by measuring the increase in absorbance at 405 nm.

Reagents:

  • Tricine buffer (e.g., 200 mM, pH 8.0 at 25°C)

  • L-Leucine p-nitroanilide solution (e.g., 1.0 mM)

  • Aminopeptidase M enzyme solution

  • This compound solutions of varying concentrations

  • Enzyme diluent (e.g., 20 mM Tricine buffer with 0.05% w/v Bovine Serum Albumin, pH 8.0)

Procedure:

  • Prepare a reaction cocktail containing the L-Leucine p-nitroanilide solution and Tricine buffer.

  • Pipette the reaction cocktail into cuvettes and equilibrate to the desired temperature (e.g., 25°C).

  • Add different concentrations of this compound to the test cuvettes. An equal volume of diluent is added to the control cuvette.

  • Initiate the reaction by adding the aminopeptidase M enzyme solution to all cuvettes.

  • Immediately mix by inversion and record the increase in absorbance at 405 nm for a set period (e.g., 5 minutes).

  • Calculate the rate of reaction (ΔA405nm/minute) from the linear portion of the curve for both the control and the inhibitor-containing reactions.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

  • The Ki value can be determined by plotting the data using methods such as the Dixon plot or by non-linear regression analysis of inhibitor concentration versus enzyme activity data at different substrate concentrations.

Workflow for Aminopeptidase M Inhibition Assay:

G A Prepare Reaction Cocktail (Substrate + Buffer) B Aliquot into Cuvettes A->B C Add this compound (Test) or Diluent (Control) B->C D Equilibrate to 25°C C->D E Initiate Reaction (Add Aminopeptidase M) D->E F Monitor Absorbance at 405 nm E->F G Calculate Reaction Rates F->G H Determine % Inhibition and Ki G->H

Caption: Experimental workflow for the aminopeptidase M inhibition assay.

Signaling Pathways Modulated by this compound Inhibition of Aminopeptidase M

Inhibition of aminopeptidase M by this compound can impact several signaling pathways due to the enzyme's role in processing bioactive peptides.

Renin-Angiotensin System (RAS)

Aminopeptidase M is involved in the metabolism of angiotensin peptides, which are key regulators of blood pressure.[5][6][9] AP-M (also referred to as AP-N in this context) can cleave angiotensin III to form angiotensin IV.[10] By inhibiting AP-M, this compound can alter the balance of these vasoactive peptides, potentially impacting blood pressure regulation.

RAS_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AngIII Angiotensin III AngII->AngIII APA AngIV Angiotensin IV AngIII->AngIV APM This compound This compound APM Aminopeptidase M (AP-N) This compound->APM Inhibition

Caption: this compound's impact on the Renin-Angiotensin System.

Immune Cell Signaling

Aminopeptidase M (CD13) is expressed on various immune cells and is involved in processes such as cell adhesion, migration, and phagocytosis.[3][11][12][13] Ligation of CD13 can trigger intracellular signaling cascades, including the activation of Src kinases and the Ras/MAPK pathway, leading to increased cell adhesion.[3] By binding to the active site, this compound could potentially modulate these functions, although it's important to note that some CD13 functions are independent of its enzymatic activity.[3]

Immune_Signaling cluster_cell Myeloid Cell CD13 Aminopeptidase M (CD13) Src Src Kinase CD13->Src Activation FAK FAK Src->FAK Activation ERK ERK FAK->ERK Activation Adhesion Cell Adhesion & Migration ERK->Adhesion This compound This compound This compound->CD13 Inhibition

Caption: Potential modulation of immune cell signaling by this compound.

Conclusion

This compound is a well-characterized, potent competitive inhibitor of aminopeptidase M. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on the modulation of aminopeptidase M activity. The potential for this compound and its analogs to impact cardiovascular and immune functions through the inhibition of this key enzyme warrants further investigation for therapeutic applications.

References

The Origin and Biosynthesis of Leuhistin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leuhistin is a naturally occurring aminopeptidase M inhibitor isolated from the bacterium Bacillus laterosporus BMI156-14F1.[1][2] Its unique chemical structure, (2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-4-ylmethyl)-5-methylhexanoic acid, is derived from the amino acid precursors L-histidine and L-leucine.[3] This technical guide provides a comprehensive overview of the known origin and biosynthetic pathway of this compound, including a proposed enzymatic pathway and general experimental methodologies for precursor analysis. Due to the limited publicly available research on this compound, this guide also highlights areas where further investigation is needed, particularly concerning the specific enzymes, genetic regulation, and quantitative production metrics.

Origin of this compound

This compound was first isolated from the culture broth of Bacillus laterosporus BMI156-14F1.[1][2] This bacterium is the only known natural producer of this compound. The compound was identified during a screening program for microbial inhibitors of aminopeptidase M.[1]

Biosynthetic Precursors

Early biosynthetic studies of this compound identified L-histidine and L-leucine as the primary building blocks of the molecule.[3] The imidazole ring and the adjacent three-carbon chain of this compound originate from L-histidine, while the remaining five-carbon branched chain is derived from L-leucine.

Proposed Biosynthetic Pathway of this compound

While the specific enzymes and intermediates in the this compound biosynthetic pathway have not been fully elucidated in published literature, a plausible enzymatic route can be proposed based on the structures of the precursors and the final product. The key steps are likely to involve the formation of a peptide-like bond followed by hydroxylation and reduction reactions.

A hypothetical pathway could proceed as follows:

  • Activation of Precursors: L-histidine and L-leucine are likely activated, potentially by adenylation, a common step in non-ribosomal peptide synthesis.

  • Peptide Bond Formation: The activated precursors are then likely joined via a peptide bond to form a dipeptide intermediate, L-histidyl-L-leucine.

  • Hydroxylation: The α-carbon of the histidine residue in the dipeptide intermediate is hydroxylated. This is a critical step in forming the final structure of this compound.

  • Reduction: Subsequent reduction of the carbonyl group of the former peptide bond would lead to the final structure of this compound.

Hypothetical Biosynthetic Pathway of this compound L_Histidine L-Histidine Dipeptide L-Histidyl-L-leucine (Intermediate) L_Histidine->Dipeptide Activation & Peptide Bond Formation L_Leucine L-Leucine L_Leucine->Dipeptide Hydroxylated_Intermediate Hydroxylated Intermediate Dipeptide->Hydroxylated_Intermediate Hydroxylation This compound This compound Hydroxylated_Intermediate->this compound Reduction Experimental Workflow for Precursor Analysis cluster_workflow Precursor Feeding Study Workflow Culture 1. Culture Bacillus laterosporus Add_Precursors 2. Add Isotopically Labeled L-Histidine and L-Leucine Culture->Add_Precursors Incubate 3. Incubate for Incorporation Add_Precursors->Incubate Extract 4. Extract this compound Incubate->Extract Analyze 5. Analyze by MS and/or NMR Extract->Analyze Confirm 6. Confirm Precursor Incorporation Analyze->Confirm

References

Leuhistin as a Competitive Enzyme Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leuhistin is a naturally occurring amino acid derivative that has been identified as a potent and competitive inhibitor of Aminopeptidase M (AP-M), also known as CD13. This technical guide provides an in-depth overview of this compound's inhibitory mechanism, its specificity, and the experimental methodologies used to characterize its activity. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of enzyme inhibitors.

Introduction

This compound, with the chemical structure (2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-4-ylmethyl)-5-methylhexanoic acid, was first isolated from the culture broth of Bacillus laterosporus BMI156-14F1.[1] It belongs to a class of small molecules that exhibit inhibitory activity against metalloenzymes. Aminopeptidase M (AP-M), the primary target of this compound, is a zinc-containing metalloprotease that plays a crucial role in the cleavage of N-terminal amino acids from peptides.[2] AP-M is involved in various physiological processes, including the metabolism of vasoactive peptides and signal transduction.[3] The competitive inhibition of AP-M by this compound presents a promising avenue for therapeutic intervention in diseases where this enzyme's activity is dysregulated.

Mechanism of Action: Competitive Inhibition

This compound functions as a competitive inhibitor of Aminopeptidase M.[2][4] This mode of inhibition is characterized by the inhibitor molecule binding to the active site of the enzyme, thereby directly competing with the natural substrate. The binding of a competitive inhibitor is reversible, and the level of inhibition is dependent on the relative concentrations of the inhibitor and the substrate.

The interaction between this compound and the active site of AP-M prevents the substrate from binding, thus halting the catalytic activity of the enzyme. The competitive nature of this inhibition is a key characteristic that informs its potential therapeutic applications and the design of experimental assays to study its effects.

Quantitative Analysis of Inhibitory Activity

Table 1: Inhibitory Activity of this compound

EnzymeInhibition Constant (Ki)Inhibitor Class
Aminopeptidase M (AP-M)2.3 x 10-7 M[2][4]Competitive
Aminopeptidase A (AP-A)Data not availableWeak Inhibitor[2][4]
Aminopeptidase B (AP-B)Data not availableWeak Inhibitor[2][4]

Experimental Protocols

Determination of Inhibitory Constant (Ki) for Aminopeptidase M

The following is a likely experimental protocol for determining the Ki of this compound against AP-M, based on standard enzymology practices for competitive inhibitors.

Objective: To determine the inhibition constant (Ki) of this compound for Aminopeptidase M.

Materials:

  • Purified Aminopeptidase M

  • This compound

  • Substrate: L-Leucine-p-nitroanilide

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Spectrophotometer or microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of Aminopeptidase M and this compound in the assay buffer.

  • Assay Setup: In a 96-well plate or cuvettes, set up a series of reactions with varying concentrations of the substrate, L-Leucine-p-nitroanilide. For each substrate concentration, prepare multiple reactions containing different, fixed concentrations of this compound (including a no-inhibitor control).

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fixed amount of Aminopeptidase M to each well/cuvette.

  • Data Collection: Monitor the rate of the reaction by measuring the increase in absorbance at 405 nm over time. This absorbance change is due to the production of p-nitroaniline.

  • Data Analysis:

    • Calculate the initial reaction velocities (V0) for each combination of substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/V0 vs. 1/[S]) for each inhibitor concentration.

    • For a competitive inhibitor, the lines on the Lineweaver-Burk plot will intersect at the y-axis.

    • The Ki can be determined from a secondary plot of the slopes of these lines versus the inhibitor concentration, or by using appropriate non-linear regression analysis software.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare AP-M Solution mix Mix AP-M, this compound, and Substrate prep_enzyme->mix prep_this compound Prepare this compound Solutions (Varying Concentrations) prep_this compound->mix prep_substrate Prepare Substrate Solutions (Varying Concentrations) prep_substrate->mix incubate Incubate at Optimal Temperature mix->incubate measure Measure Absorbance (405 nm) incubate->measure calc_velocity Calculate Initial Reaction Velocities measure->calc_velocity plot Generate Lineweaver-Burk Plot calc_velocity->plot determine_ki Determine Ki Value plot->determine_ki

Workflow for Ki Determination

Potential Impact on Signaling Pathways

Aminopeptidase M is known to be involved in the processing of several bioactive peptides that act as signaling molecules.[3] For instance, AP-M can inactivate certain enkephalins and is involved in the conversion of angiotensin II to angiotensin III, a peptide with its own distinct biological activities.[5] By competitively inhibiting AP-M, this compound can be expected to modulate these signaling pathways.

A potential, though not yet directly demonstrated, consequence of AP-M inhibition by this compound could be the modulation of intracellular signaling cascades. Aminopeptidase N (CD13), a closely related enzyme, has been shown to be linked to signal transduction pathways in monocytes, including the activation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK1/2, JNK, and p38. Given the functional similarities and overlapping substrate specificities between AP-M and AP-N, it is plausible that inhibition of AP-M by this compound could have downstream effects on these or similar signaling pathways. Further research is required to elucidate the specific intracellular signaling consequences of this compound-mediated AP-M inhibition.

G This compound This compound APM Aminopeptidase M (AP-M) This compound->APM Inhibits Product Metabolized Peptide (e.g., Angiotensin III) APM->Product Catalyzes Substrate Bioactive Peptide (e.g., Angiotensin II) Substrate->APM Binds to Signaling Downstream Signaling Events Product->Signaling

This compound's Competitive Inhibition Mechanism

Conclusion and Future Directions

This compound is a well-characterized competitive inhibitor of Aminopeptidase M. Its high potency and specific mode of action make it a valuable tool for studying the physiological roles of AP-M and a potential lead compound for the development of novel therapeutics. Key areas for future research include:

  • Quantitative analysis of the inhibition of Aminopeptidase A and B to fully characterize the selectivity profile of this compound.

  • Elucidation of the precise downstream effects of this compound on intracellular signaling pathways to understand the cellular consequences of AP-M inhibition.

  • In vivo studies to evaluate the therapeutic efficacy of this compound in relevant disease models.

This technical guide provides a solid foundation for researchers and drug development professionals to understand the core principles of this compound as a competitive enzyme inhibitor and to guide future investigations into its therapeutic potential.

References

The Inhibitory Profile of Leuhistin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory profile of Leuhistin, a natural aminopeptidase inhibitor. The document summarizes its known quantitative inhibitory data, outlines a representative experimental protocol for assessing its activity, and visualizes its role in relevant signaling pathways.

Quantitative Inhibitory Data

This compound has been identified as a potent and competitive inhibitor of Aminopeptidase M (AP-M), also known as CD13. It also exhibits weak inhibitory activity against Aminopeptidase A (AP-A) and Aminopeptidase B (AP-B). The available quantitative data for this compound's inhibitory activity is summarized in the table below.

Target EnzymeInhibitorKiIC50Inhibition TypeSource
Aminopeptidase M (AP-M/CD13)This compound2.3 x 10⁻⁷ MNot ReportedCompetitive[1][2]
Aminopeptidase A (AP-A)This compoundNot ReportedNot ReportedWeak Inhibition[1][2]
Aminopeptidase B (AP-B)This compoundNot ReportedNot ReportedWeak Inhibition[1][2]

Mechanism of Action: Competitive Inhibition

This compound functions as a competitive inhibitor of Aminopeptidase M.[1][2] This mode of inhibition signifies that this compound and the natural substrate of the enzyme compete for binding to the active site. The inhibitor's structure likely resembles that of the substrate, allowing it to occupy the active site and prevent the substrate from binding, thereby blocking the enzymatic reaction.

cluster_enzyme Aminopeptidase M (Enzyme) Active Site Active Site Enzyme-Substrate Complex Enzyme-Substrate Complex Active Site->Enzyme-Substrate Complex Enzyme-Inhibitor Complex Enzyme-Inhibitor Complex Active Site->Enzyme-Inhibitor Complex Substrate Substrate Substrate->Active Site Binds to This compound This compound This compound->Active Site Competes for Product Product Enzyme-Substrate Complex->Product Catalysis No Reaction No Reaction Enzyme-Inhibitor Complex->No Reaction

Competitive inhibition of Aminopeptidase M by this compound.

Experimental Protocols: Aminopeptidase M Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of this compound against Aminopeptidase M.

Materials:

  • Purified Aminopeptidase M (AP-M)

  • This compound (inhibitor)

  • L-Leucine-p-nitroanilide (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplate

  • Microplate reader

Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis Reagent Prep Prepare stock solutions of AP-M, this compound, and Substrate Dispense Dispense varying concentrations of This compound into microplate wells Reagent Prep->Dispense Add Enzyme Add a fixed concentration of AP-M to each well Dispense->Add Enzyme Pre-incubate Pre-incubate the enzyme and inhibitor mixture Add Enzyme->Pre-incubate Initiate Reaction Initiate the reaction by adding the substrate to all wells Pre-incubate->Initiate Reaction Measure Absorbance Measure the absorbance at 405 nm over time (kinetic read) Initiate Reaction->Measure Absorbance Calculate Velocity Calculate the initial reaction velocities from the kinetic data Measure Absorbance->Calculate Velocity Dixon Plot Plot 1/velocity vs. inhibitor concentration (Dixon plot) Calculate Velocity->Dixon Plot Determine Ki Determine the Ki value from the intersection of lines on the Dixon plot Dixon Plot->Determine Ki

Workflow for Aminopeptidase M inhibition assay.

Involvement in Signaling Pathways

Aminopeptidase M (CD13) is not only an ectoenzyme but also a receptor involved in various signaling pathways. By inhibiting CD13, this compound has the potential to modulate these cellular processes. The primary signaling cascades associated with CD13 are depicted below.

CD13-Mediated MAP Kinase and PI3K Signaling

Crosslinking of CD13 on the surface of monocytes can trigger intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways.[3][4] This activation can lead to cellular responses such as aggregation, cytokine secretion, and increased adhesion.[3]

CD13 Crosslinking CD13 Crosslinking Src Kinase Src Kinase CD13 Crosslinking->Src Kinase PI3K PI3K Src Kinase->PI3K MAPK (ERK1/2, JNK, p38) MAPK (ERK1/2, JNK, p38) Src Kinase->MAPK (ERK1/2, JNK, p38) Ca2+ Flux Ca2+ Flux PI3K->Ca2+ Flux Cellular Responses Cellular Responses (Aggregation, Adhesion, Cytokine Secretion) MAPK (ERK1/2, JNK, p38)->Cellular Responses Ca2+ Flux->Cellular Responses

CD13-mediated activation of MAPK and PI3K pathways.

CD13 Regulation of TLR4 Signaling

CD13 has been shown to negatively regulate Toll-like Receptor 4 (TLR4) signaling.[5][6] It governs the internalization of TLR4, thereby controlling the downstream activation of IRF-3 and the subsequent type I interferon response.[5][6] Inhibition of CD13 could therefore potentially enhance TLR4-mediated inflammatory responses.

LPS/HMGB1 LPS/HMGB1 TLR4 TLR4 LPS/HMGB1->TLR4 TLR4 Internalization TLR4 Internalization TLR4->TLR4 Internalization CD13 CD13 CD13->TLR4 Internalization Inhibits IRF-3 Activation IRF-3 Activation TLR4 Internalization->IRF-3 Activation Type I IFN Response Type I IFN Response IRF-3 Activation->Type I IFN Response

Negative regulation of TLR4 signaling by CD13.

CD13 Inside-Out Signaling to Complement Receptor 3 (CR3)

CD13 can activate Complement Receptor 3 (CR3) through an "inside-out" signaling mechanism. This process involves the activation of Syk and PLCγ2, leading to an increase in intracellular calcium, which in turn activates CR3, an important integrin for adhesion and phagocytosis.

CD13 Crosslinking CD13 Crosslinking Src-mediated Phosphorylation Src-mediated Phosphorylation CD13 Crosslinking->Src-mediated Phosphorylation Syk Activation Syk Activation Src-mediated Phosphorylation->Syk Activation PLCg2 Phosphorylation PLCg2 Phosphorylation Syk Activation->PLCg2 Phosphorylation PI3K Pathway PI3K Pathway PLCg2 Phosphorylation->PI3K Pathway Ca2+ Rise Ca2+ Rise PI3K Pathway->Ca2+ Rise Calpain Activation Calpain Activation Ca2+ Rise->Calpain Activation Talin Cleavage Talin Cleavage Calpain Activation->Talin Cleavage CR3 Activation CR3 Activation Talin Cleavage->CR3 Activation

CD13-mediated inside-out signaling to CR3.

Conclusion

This compound is a well-characterized competitive inhibitor of Aminopeptidase M (CD13). While its inhibitory profile against other enzymes is not extensively documented, its potent and specific action on CD13 suggests its potential as a valuable research tool for studying the physiological and pathological roles of this key ectoenzyme. The involvement of CD13 in multiple signaling pathways highlights the potential for this compound to modulate complex cellular processes, warranting further investigation into its effects beyond direct enzyme inhibition. This guide provides a foundational understanding for researchers and professionals in drug development interested in the therapeutic and investigational applications of this compound.

References

Methodological & Application

Application Notes and Protocols for Leuhistin in In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuhistin is a potent and specific inhibitor of Aminopeptidase N (APN), also known as CD13, a transmembrane metalloprotease.[1][2] APN/CD13 is overexpressed in various pathological conditions and plays a crucial role in tumor growth, angiogenesis, metastasis, and immune regulation.[2][3] Consequently, inhibition of APN/CD13 presents a promising therapeutic strategy for cancer and inflammatory diseases.

These application notes provide a comprehensive overview of the potential in vivo applications of this compound, based on preclinical studies of analogous APN/CD13 inhibitors such as Bestatin and Actinonin. The provided protocols are intended to serve as a guide for researchers designing in vivo studies to evaluate the efficacy of this compound in various disease models.

Mechanism of Action: APN/CD13 Inhibition

APN/CD13 is a zinc-dependent ectoenzyme that cleaves neutral amino acids from the N-terminus of various peptides.[4] Its activity is implicated in several key signaling pathways that drive cancer progression and inflammation.

APN_CD13_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling APN APN/CD13 PI3K_Akt PI3K/Akt Pathway APN->PI3K_Akt regulates Erk1_2 Erk1/2 (MAPK) Pathway APN->Erk1_2 regulates Wnt Wnt/β-catenin Pathway APN->Wnt regulates NFkB NF-κB Pathway APN->NFkB regulates GrowthFactors Growth Factors & Bioactive Peptides GrowthFactors->APN activation ECM Extracellular Matrix (ECM) ECM->APN degradation Proliferation Proliferation PI3K_Akt->Proliferation Cell Proliferation & Survival Angiogenesis Angiogenesis Erk1_2->Angiogenesis Angiogenesis Metastasis Metastasis Wnt->Metastasis Invasion & Metastasis Inflammation Inflammation NFkB->Inflammation Inflammation This compound This compound (Inhibitor) This compound->APN inhibits

Applications in Oncology Research

APN/CD13 is a well-validated target in oncology. Its inhibition has been shown to impede tumor growth, reduce angiogenesis, and prevent metastasis in various preclinical models.

Quantitative Data from In Vivo Cancer Models with APN/CD13 Inhibitors

The following table summarizes the efficacy of Bestatin and Actinonin in representative in vivo cancer models. This data can be used as a reference for designing studies with this compound.

InhibitorAnimal ModelCancer TypeDosing RegimenTumor Growth InhibitionReference
Bestatin Nude Mouse XenograftHuman Choriocarcinoma (NaUCC-4)2 and 20 mg/kg/day, i.p. for 4 weeksSignificant (p<0.01 and p<0.001, respectively)[5]
Bestatin Syngeneic Mouse ModelB16-BL6 Melanoma50-100 mg/kg/day, i.p.Reduced number of vessels towards tumor[6][7]
Actinonin Nude Mouse XenograftHuman Prostate Tumor (CWR22)200 mg/kg i.p. or 500 mg/kg p.o., twice daily for 2 weeksSignificant antitumor activity[8][9]
Actinonin Syngeneic Mouse ModelAKR LeukemiaDose-dependentSurvival advantage[2][10][11][12][13]
Experimental Protocols for Oncology Models

This protocol describes the evaluation of an APN/CD13 inhibitor in a subcutaneous xenograft model in immunodeficient mice.

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis CellCulture 1. Tumor Cell Culture (e.g., NaUCC-4, CWR22) CellHarvest 2. Cell Harvesting & Viability Check CellCulture->CellHarvest CellSuspension 3. Prepare Cell Suspension (e.g., in Matrigel) CellHarvest->CellSuspension Injection 4. Subcutaneous Injection into Nude Mice CellSuspension->Injection TumorGrowth 5. Monitor Tumor Growth Injection->TumorGrowth Treatment 6. Administer this compound (or vehicle control) TumorGrowth->Treatment Monitoring 7. Measure Tumor Volume & Body Weight Treatment->Monitoring Sacrifice 8. Euthanize Mice Monitoring->Sacrifice TumorExcision 9. Excise and Weigh Tumors Sacrifice->TumorExcision Analysis 10. Histology & Biomarker Analysis TumorExcision->Analysis

Materials:

  • Human tumor cell line (e.g., NaUCC-4, CWR22)

  • Culture medium and supplements

  • 6-8 week old immunodeficient mice (e.g., BALB/c nude or SCID)

  • This compound (or other APN/CD13 inhibitor)

  • Vehicle control (e.g., saline, DMSO solution)

  • Matrigel (optional, for enhanced tumor take)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture tumor cells under standard conditions to 80-90% confluency.

  • Cell Preparation: Harvest cells using trypsin-EDTA, wash with sterile PBS, and determine cell viability using a trypan blue exclusion assay.

  • Implantation: Resuspend viable cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Treatment Initiation: Monitor mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

  • Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle alone.

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the study period.

  • Analysis: Excise the tumors, weigh them, and process for further analysis such as histology, immunohistochemistry, or western blotting to assess biomarkers of interest.

This model is used to evaluate the anti-angiogenic potential of a compound by observing the formation of new blood vessels in response to tumor cells.[6][7][14]

Materials:

  • Tumor cell line known to be angiogenic (e.g., B16-BL6 melanoma)

  • 6-8 week old mice (e.g., C57BL/6 for syngeneic models)

  • Millipore chambers

  • This compound and vehicle control

  • Surgical instruments

Procedure:

  • Chamber Preparation: Prepare Millipore chambers and fill them with a suspension of tumor cells (e.g., 1 x 10^6 cells).

  • Dorsal Air Sac Creation: Anesthetize the mouse and create a dorsal air sac by injecting sterile air under the skin of the back.

  • Chamber Implantation: Make a small incision and implant the tumor cell-containing chamber into the air sac.

  • Treatment: Administer this compound or vehicle control systemically (e.g., i.p. or orally) for a specified period (e.g., 7-14 days).

  • Angiogenesis Assessment: At the end of the treatment period, euthanize the mice and carefully dissect the skin over the air sac.

  • Quantification: Quantify the angiogenic response by counting the number of newly formed blood vessels directed towards the chamber or by measuring the hemoglobin content of the tissue surrounding the chamber.

Applications in Immunology and Inflammation Research

APN/CD13 is expressed on various immune cells and is involved in modulating immune responses and inflammation.[15][16] APN/CD13 inhibitors have shown potential in treating inflammatory conditions.

Quantitative Data from In Vivo Immunology/Inflammation Models with Bestatin
ModelKey FindingsDosing RegimenReference
LPS-induced inflammation in mice Bestatin suppressed the production of pro-inflammatory cytokines (IL-6, CXCL8) and increased the anti-inflammatory cytokine IL-10 by LPS-stimulated monocytes.50 µg/mL (in vitro data, relevant for in vivo study design)[17]
Cyclophosphamide-induced immunosuppression in mice Bestatin restored T lymphocyte populations and modulated cytokine levels (decreased IL-2, IFN-γ, TNF-α).0.1 and 1 mg/kg, i.p.[18]
Murine model of chronic periodontitis Bestatin in animal feed prevented alveolar bone resorption and promoted phagocytosis of periodontopathogens by neutrophils.Administered in feed[19]
Experimental Protocol for an In Vivo Inflammation Model

This model is used to assess the anti-inflammatory effects of a compound in response to a systemic bacterial endotoxin challenge.[9][20][21][22][23]

LPS_Workflow Acclimatization 1. Animal Acclimatization Grouping 2. Randomize into Groups (Vehicle, this compound) Acclimatization->Grouping Pretreatment 3. Pre-treatment with this compound (or vehicle) Grouping->Pretreatment LPS_Challenge 4. LPS Administration (i.p.) Pretreatment->LPS_Challenge Monitoring 5. Monitor Clinical Signs LPS_Challenge->Monitoring Sample_Collection 6. Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Analysis 7. Cytokine Analysis (ELISA) & Histopathology Sample_Collection->Analysis

Materials:

  • 6-8 week old mice (e.g., C57BL/6 or BALB/c)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound and vehicle control

  • Sterile, pyrogen-free saline

  • ELISA kits for relevant cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Grouping and Pre-treatment: Randomize mice into treatment groups. Administer this compound or vehicle control at the desired dose and route, typically 1-2 hours before the LPS challenge.

  • LPS Challenge: Inject mice intraperitoneally (i.p.) with a sub-lethal dose of LPS (e.g., 1-5 mg/kg) dissolved in sterile saline.

  • Monitoring: Observe the mice for clinical signs of inflammation, such as lethargy, piloerection, and huddling.

  • Sample Collection: At a predetermined time point after LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture or retro-orbital bleeding for serum cytokine analysis. Tissues such as the lung and liver can also be collected for histopathology and cytokine measurement.

  • Cytokine Analysis: Measure the levels of pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines in the serum or tissue homogenates using ELISA.

  • Histopathology: Process collected tissues for histological examination to assess inflammatory cell infiltration and tissue damage.

Conclusion

This compound, as a specific inhibitor of APN/CD13, holds significant promise for in vivo research in oncology and immunology. The protocols and data presented here, derived from studies on analogous compounds, provide a solid foundation for designing and executing preclinical studies to explore the therapeutic potential of this compound. Researchers are encouraged to adapt these protocols to their specific research questions and models, ensuring appropriate ethical considerations and experimental controls.

References

Application Notes and Protocols for Leuhistin Peptide Hydrolysis Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuhistin is a naturally occurring peptide produced by the bacterium Bacillus laterosporus. It is a known inhibitor of Aminopeptidase M (AP-M), an enzyme involved in the cleavage of amino acids from the N-terminus of peptides and proteins.[1][2] Understanding the stability and degradation of this compound is crucial for its potential therapeutic applications. This document provides detailed protocols for assessing the hydrolysis of this compound through both chemical and enzymatic methods.

Chemical Properties of this compound

PropertyValueSource
Molecular Formula C11H19N3O3[3]
Molecular Weight 241.29 g/mol [3]
IUPAC Name (2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-5-ylmethyl)-5-methylhexanoic acid[3]
Source Bacillus laterosporus BMI156-14F1[1][2][4]
Biological Activity Inhibitor of Aminopeptidase M[1][2][4]

Experimental Protocols

Two primary methods for peptide hydrolysis are detailed below: acid hydrolysis for complete amino acid analysis and enzymatic hydrolysis to assess stability in the presence of proteases.

Protocol 1: Acid Hydrolysis for Amino Acid Analysis

This protocol is designed to break down this compound into its constituent amino acids for quantitative analysis.

Materials:

  • This compound peptide[5]

  • 6 M Hydrochloric Acid (HCl) with 1% phenol

  • Nitrogen gas

  • Vacuum hydrolysis tubes (6 x 50 mm)

  • Heating block or oven capable of maintaining 110-116°C

  • Amino acid analyzer or HPLC with pre-column derivatization (e.g., PITC or OPA)

Procedure:

  • Sample Preparation: Place a known quantity (e.g., 100-500 µg) of lyophilized this compound into a vacuum hydrolysis tube.

  • Acid Addition: Add 200 µL of 6 M HCl containing 1% phenol to the bottom of the hydrolysis tube. The phenol acts as a scavenger to protect tyrosine and other sensitive amino acids from degradation.

  • Inert Atmosphere: Flush the tube with nitrogen gas for 1-2 minutes to remove oxygen, which can cause oxidative degradation of certain amino acids.

  • Evacuation and Sealing: Immediately evacuate the tube to a high vacuum and seal it.

  • Hydrolysis: Place the sealed tube in a heating block or oven at 112-116°C for 24 hours.

  • Sample Recovery: After cooling, carefully open the tube and dry the sample under a vacuum to remove the HCl.

  • Reconstitution: Reconstitute the dried hydrolysate in a suitable buffer for your amino acid analysis system (e.g., sodium citrate buffer for ion-exchange chromatography).

  • Analysis: Analyze the sample using an amino acid analyzer or by HPLC after derivatization.

Data Presentation:

The results should be presented in a table comparing the expected and observed amino acid ratios.

Amino AcidExpected Molar Ratio (based on structure)Observed Molar Ratio
Leucine1
Histidine1
Other constituent amino acids...
Protocol 2: Enzymatic Hydrolysis Assay

This protocol assesses the susceptibility of this compound to cleavage by a non-specific protease, such as Pronase. This can provide insights into its stability in a biological environment.

Materials:

  • This compound peptide

  • Pronase (a mixture of proteases)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Trifluoroacetic acid (TFA)

Procedure:

  • This compound Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in PBS.

  • Pronase Solution: Prepare a fresh stock solution of Pronase (e.g., 1 mg/mL) in PBS.

  • Reaction Setup: In a microcentrifuge tube, combine 50 µL of the this compound stock solution with 10 µL of the Pronase stock solution. For a negative control, add 10 µL of PBS instead of the Pronase solution.

  • Incubation: Incubate the reaction mixture and the negative control at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw a 10 µL aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction in the aliquot by adding 10 µL of 1% TFA.

  • Analysis: Analyze the quenched samples by RP-HPLC. Monitor the disappearance of the this compound peak and the appearance of new peaks corresponding to hydrolysis fragments over time. A C18 column is typically used with a gradient of acetonitrile in water (both containing 0.1% TFA).

Data Presentation:

Summarize the percentage of this compound remaining at each time point in a table.

Time (hours)% this compound Remaining (Pronase Treated)% this compound Remaining (Control)
0100100
1100
4100
8100
24100

Visualization of Experimental Workflow and this compound's Mechanism of Action

This compound Hydrolysis Experimental Workflow

Leuhistin_Hydrolysis_Workflow cluster_prep Sample Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Analysis This compound This compound Peptide Incubation Incubation (Time Course) This compound->Incubation Buffer Reaction Buffer (e.g., PBS) Buffer->Incubation Enzyme Hydrolyzing Agent (e.g., Pronase or HCl) Enzyme->Incubation Quenching Reaction Quenching (e.g., TFA) Incubation->Quenching Aliquots HPLC RP-HPLC Analysis Quenching->HPLC Data Data Analysis (Peak Integration) HPLC->Data

Caption: Workflow for this compound peptide hydrolysis assay.

This compound's Mechanism of Action: Inhibition of Aminopeptidase M

Leuhistin_MOA Peptide Substrate Peptide (N-terminal Amino Acid) APM Aminopeptidase M (AP-M) Peptide->APM binds to Products Cleaved Peptide + Free Amino Acid APM->Products catalyzes cleavage This compound This compound This compound->Inhibition

Caption: Inhibition of Aminopeptidase M by this compound.

References

Leuhistin: A Potent Tool for Elucidating Aminopeptidase M (CD13) Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Leuhistin is a natural product originally isolated from the culture broth of Bacillus laterosporus BMI156-14F1.[1][2][3] It is a competitive inhibitor of Aminopeptidase M (AP-M), also known as CD13, a zinc-dependent metalloprotease.[1][2][3] AP-M is a multifunctional ectoenzyme implicated in a variety of physiological and pathological processes, including cell migration, angiogenesis, and signal transduction.[4][5] this compound's potent and specific inhibition of AP-M's enzymatic activity makes it an invaluable tool for studying the diverse roles of this key enzyme in cellular function and disease.

This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool to investigate aminopeptidase function.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₁H₁₉N₃O₃[6]
Molecular Weight 241.29 g/mol [6]
Structure (2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-4-ylmethyl)-5-methylhexanoic acid[6]
Appearance Colorless needles[2][3]
Solubility Soluble in water and methanol[2]

Mechanism of Action

This compound acts as a competitive inhibitor of Aminopeptidase M.[1][2][3] This means that this compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme's catalytic activity. The inhibition is reversible.

Data Presentation: Inhibitory Activity of this compound

This compound exhibits strong inhibitory activity against Aminopeptidase M and weak inhibition against Aminopeptidase A and B.[1][2][3]

Aminopeptidase TargetInhibition Constant (Ki)Inhibitor Concentration for 50% Inhibition (IC50)NotesReference
Aminopeptidase M (AP-M/CD13) 2.3 x 10⁻⁷ MNot ReportedCompetitive inhibitor[1][2][3]
Aminopeptidase A (AP-A) Not ReportedWeak InhibitionFurther quantification not specified in the primary literature.[1][2][3]
Aminopeptidase B (AP-B) Not ReportedWeak InhibitionFurther quantification not specified in the primary literature.[1][2][3]

Experimental Protocols

Enzymatic Inhibition Assay for Aminopeptidase M

This protocol is adapted from a general colorimetric assay for aminopeptidase activity and can be used to determine the inhibitory effect of this compound.

Materials:

  • Purified Aminopeptidase M (porcine kidney or recombinant human)

  • This compound

  • L-Leucine-p-nitroanilide (substrate)

  • Tricine buffer (50 mM, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in Tricine buffer to create a stock solution. Prepare a series of dilutions to test a range of concentrations.

    • Dissolve L-Leucine-p-nitroanilide in methanol to create a stock solution and then dilute in Tricine buffer to the desired final concentration.

    • Dilute the purified Aminopeptidase M in Tricine buffer to the appropriate working concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Tricine buffer

      • This compound solution at various concentrations (or buffer for the control)

      • Aminopeptidase M solution

    • Pre-incubate the plate at 37°C for 15 minutes to allow this compound to bind to the enzyme.

  • Initiate Reaction:

    • Add the L-Leucine-p-nitroanilide solution to each well to start the reaction.

  • Measure Absorbance:

    • Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader. The increase in absorbance corresponds to the production of p-nitroaniline.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each this compound concentration.

    • Plot the enzyme activity (as a percentage of the control) against the logarithm of the this compound concentration to determine the IC50 value.

    • To determine the Ki value for competitive inhibition, perform the assay with varying concentrations of both the substrate and this compound and analyze the data using a Dixon plot or by fitting to the competitive inhibition equation.

Cell-Based Assay: Inhibition of Cancer Cell Migration (Wound Healing Assay)

This protocol describes how to use this compound to study the role of Aminopeptidase M in cancer cell migration.

Materials:

  • Cancer cell line with high expression of CD13 (e.g., HT-1080 fibrosarcoma, U937 lymphoma)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound

  • Sterile pipette tips (p200 or p1000) or a cell scraper

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 6-well or 12-well plate and grow them until they form a confluent monolayer.

  • Creating the "Wound":

    • Using a sterile pipette tip, create a straight scratch or "wound" in the center of the cell monolayer.

    • Wash the wells gently with serum-free medium to remove any detached cells.

  • Treatment with this compound:

    • Add fresh serum-free or low-serum medium containing different concentrations of this compound to the wells. Include a vehicle control (medium without this compound).

  • Image Acquisition:

    • Immediately after adding the treatment, capture images of the wound in each well using a microscope at low magnification (e.g., 4x or 10x). Mark the position of the image to ensure the same field is imaged over time.

    • Incubate the plate at 37°C in a CO₂ incubator.

    • Capture images of the same wound areas at regular intervals (e.g., 6, 12, and 24 hours).

  • Data Analysis:

    • Measure the width or the area of the wound at each time point for all treatment conditions using image analysis software.

    • Calculate the percentage of wound closure for each condition relative to the initial wound area.

    • Compare the rate of wound closure in this compound-treated cells to the control to determine the effect of inhibiting AP-M on cell migration.

Cell-Based Assay: Inhibition of Cancer Cell Invasion (Boyden Chamber Assay)

This protocol allows for the study of the effect of this compound on the invasive potential of cancer cells.

Materials:

  • Cancer cell line with high expression of CD13

  • Boyden chamber inserts (e.g., Transwell®) with a porous membrane (typically 8 µm pores)

  • Matrigel™ or other basement membrane matrix

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet stain

Procedure:

  • Coating the Inserts:

    • Thaw Matrigel™ on ice and dilute it with cold serum-free medium.

    • Add the diluted Matrigel™ to the upper chamber of the Boyden chamber inserts and incubate for at least 4 hours at 37°C to allow it to solidify.

  • Cell Preparation:

    • Culture the cancer cells to sub-confluency.

    • Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound or a vehicle control.

  • Assay Setup:

    • Add complete medium (containing serum as a chemoattractant) to the lower wells of the plate.

    • Place the Matrigel™-coated inserts into the wells.

    • Seed the cell suspension (containing this compound or vehicle) into the upper chamber of the inserts.

  • Incubation:

    • Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell invasion (typically 12-48 hours, depending on the cell line).

  • Quantification of Invasion:

    • After incubation, remove the inserts from the wells.

    • Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.

    • Fix the invading cells on the lower surface of the membrane with methanol.

    • Stain the fixed cells with crystal violet.

    • Wash the inserts to remove excess stain and allow them to air dry.

    • Count the number of stained (invaded) cells on the membrane using a microscope. Alternatively, the dye can be eluted and the absorbance measured.

  • Data Analysis:

    • Compare the number of invaded cells in the this compound-treated groups to the control group to determine the effect of AP-M inhibition on cell invasion.

Mandatory Visualizations

G Workflow for Aminopeptidase M Inhibition Assay using this compound cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_this compound Prepare this compound Dilutions setup_plate Set up 96-well plate: Buffer + this compound + Enzyme prep_this compound->setup_plate prep_substrate Prepare Substrate (L-Leucine-p-nitroanilide) start_reaction Add Substrate prep_substrate->start_reaction prep_enzyme Prepare Aminopeptidase M prep_enzyme->setup_plate pre_incubate Pre-incubate at 37°C setup_plate->pre_incubate pre_incubate->start_reaction measure_abs Measure Absorbance at 405 nm start_reaction->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate plot_data Plot % Inhibition vs. [this compound] calc_rate->plot_data det_ic50 Determine IC50 plot_data->det_ic50

Caption: Workflow for determining the inhibitory activity of this compound on Aminopeptidase M.

G Aminopeptidase M (CD13) Enzymatic Activity-Dependent Signaling cluster_cleavage Enzymatic Cleavage cluster_downstream Downstream Effects APM Aminopeptidase M (CD13) Cleavage Peptide Cleavage APM->Cleavage Catalyzes This compound This compound This compound->APM Inhibits Substrate Bioactive Peptides (e.g., Angiotensin III, Enkephalins) Substrate->APM Binds AlteredSignaling Altered Receptor Signaling Cleavage->AlteredSignaling Leads to CellResponse Modulation of Cellular Responses (e.g., Migration, Proliferation, Angiogenesis) AlteredSignaling->CellResponse

Caption: this compound inhibits the enzymatic cleavage of bioactive peptides by AP-M.

G Logical Workflow for Investigating AP-M Function using this compound cluster_exp Experimental Design cluster_outcome Outcome Analysis Hypothesis Hypothesis: AP-M enzymatic activity is involved in a cellular process (e.g., migration). Control Control Group (Vehicle) Hypothesis->Control Treatment Treatment Group (this compound) Hypothesis->Treatment Assay Perform Cellular Assay (e.g., Wound Healing, Invasion) Control->Assay Treatment->Assay Measure Measure Cellular Response Assay->Measure Compare Compare Control vs. Treatment Measure->Compare Conclusion Conclusion: Role of AP-M enzymatic activity is supported or refuted. Compare->Conclusion

Caption: Logical workflow for using this compound to study AP-M's enzymatic role.

Conclusion

This compound is a powerful and specific tool for researchers studying the enzymatic functions of Aminopeptidase M (CD13). Its competitive inhibitory action allows for the targeted investigation of AP-M's role in various biological processes. The protocols provided herein offer a starting point for utilizing this compound in enzymatic and cell-based assays to further elucidate the multifaceted roles of this important ectoenzyme in health and disease. As a naturally derived and well-characterized inhibitor, this compound will continue to be a valuable reagent in the fields of cell biology, oncology, and drug development.

References

Application Notes and Protocols: Measuring the IC50 of Leuhistin for Aminopeptidase M (AP-M)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leuhistin is a naturally occurring inhibitor of Aminopeptidase M (AP-M), an enzyme involved in the cleavage of N-terminal amino acids from peptides.[1][2][3] Understanding the inhibitory potency of this compound, commonly expressed as the half-maximal inhibitory concentration (IC50), is crucial for its characterization and potential therapeutic applications. This document provides a detailed protocol for determining the IC50 value of this compound for AP-M using a colorimetric assay.

Principle of the Assay

The enzymatic activity of AP-M is quantified by measuring the hydrolysis of a chromogenic substrate, L-leucine-p-nitroanilide.[4][5] AP-M cleaves this substrate, releasing p-nitroaniline, a yellow-colored product that can be measured spectrophotometrically at 405 nm. In the presence of an inhibitor like this compound, the enzymatic activity of AP-M is reduced, leading to a decrease in the formation of p-nitroaniline. The IC50 value is the concentration of this compound that reduces the enzyme activity by 50% under the specified assay conditions.

Quantitative Data Summary

While this protocol is designed to measure the IC50, the inhibitory constant (Ki) for this compound has been previously reported. The Ki provides a measure of the intrinsic binding affinity of the inhibitor to the enzyme.

InhibitorTarget EnzymeInhibition Constant (Ki)Inhibition Type
This compoundAminopeptidase M (AP-M)2.3 x 10⁻⁷ M[2]Competitive[2]

Experimental Protocols

  • Enzyme: Purified Aminopeptidase M (AP-M)

  • Inhibitor: this compound[1]

  • Substrate: L-leucine-p-nitroanilide[5]

  • Buffer: 20 mM Tricine buffer, pH 8.0[5]

  • Solvent: Methanol (for dissolving substrate)[5] and appropriate solvent for this compound (e.g., DMSO or water)

  • Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

  • Consumables: 96-well microplates, pipette tips, reagent reservoirs

  • AP-M Enzyme Solution: Prepare a working solution of AP-M in 20 mM Tricine buffer, pH 8.0. The final concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

  • This compound Dilutions: Create a serial dilution of this compound from the stock solution in 20 mM Tricine buffer, pH 8.0. A typical concentration range for the final assay could be from 1 nM to 100 µM.

  • Substrate Solution: Prepare a 50 mM stock solution of L-leucine-p-nitroanilide in methanol.[5] From this, prepare a 1.0 mM working solution in 1 mM Tricine solution.[5]

  • Assay Plate Setup:

    • Add 20 µL of each this compound dilution to the appropriate wells of a 96-well plate.

    • Include control wells:

      • 100% Activity Control: 20 µL of 20 mM Tricine buffer (without inhibitor).

      • Blank Control: 20 µL of 20 mM Tricine buffer (without inhibitor and without enzyme).

  • Enzyme Addition: Add 20 µL of the AP-M enzyme solution to all wells except the blank control. Add 20 µL of 20 mM Tricine buffer to the blank control wells.

  • Pre-incubation: Mix gently and pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 160 µL of the 1.0 mM L-leucine-p-nitroanilide working solution to all wells to start the reaction. The final volume in each well will be 200 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25°C and measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Calculate Reaction Rates: For each concentration of this compound, determine the initial reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA405nm/min).

  • Normalize Data: Express the reaction rates as a percentage of the uninhibited control (100% activity).

    • % Activity = (V_inhibitor / V_control) * 100

  • Generate Dose-Response Curve: Plot the % Activity against the logarithm of the this compound concentration.

  • Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value, which is the concentration of this compound that corresponds to 50% inhibition.

Mandatory Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare AP-M Solution A2 Add AP-M Enzyme P1->A2 P2 Prepare this compound Dilutions A1 Add this compound to Plate P2->A1 P3 Prepare Substrate Solution A4 Initiate with Substrate P3->A4 A1->A2 A3 Pre-incubate (15 min) A2->A3 A3->A4 A5 Measure Absorbance (405 nm) A4->A5 D1 Calculate Reaction Rates A5->D1 D2 Normalize to % Activity D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 D3->D4

Caption: Experimental workflow for determining the IC50 of this compound for AP-M.

inhibition_mechanism APM AP-M (Enzyme) ES Enzyme-Substrate Complex APM->ES + Substrate EI Enzyme-Inhibitor Complex APM->EI + this compound Substrate L-leucine-p-nitroanilide (Substrate) Product p-nitroaniline (Product) This compound This compound (Inhibitor) ES->APM ES->Product Catalysis EI->APM

Caption: Competitive inhibition of AP-M by this compound.

References

Application Notes and Protocols: Leuhistin for Studying Peptide Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuhistin is a potent and competitive inhibitor of Aminopeptidase M (AP-M), an enzyme critical in the metabolic processing of various peptides.[1][2] Isolated from the culture broth of Bacillus laterosporus, this compound provides researchers with a valuable tool for investigating the roles of aminopeptidases in peptide hormone regulation, neuropeptide inactivation, and overall peptide metabolism.[1][3] Its strong inhibitory effect on AP-M, coupled with weaker effects on Aminopeptidase A (AP-A) and Aminopeptidase B (AP-B), allows for targeted studies into the physiological and pathological consequences of altered peptide processing.[1] These notes provide detailed applications, protocols, and visualizations to facilitate the use of this compound in your research.

Mechanism of Action

This compound acts as a competitive inhibitor of Aminopeptidase M.[1] Aminopeptidases are exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. By inhibiting AP-M, this compound prevents the degradation of its substrates, thereby prolonging their biological activity. This makes this compound an excellent tool for studying the half-life and downstream effects of peptides regulated by AP-M.

Data Presentation

Inhibitory Activity of this compound

The following table summarizes the known inhibitory constants for this compound against various aminopeptidases.

EnzymeInhibition Constant (Ki)IC50Notes
Aminopeptidase M (AP-M)2.3 x 10⁻⁷ MNot ReportedStrong, competitive inhibition.
Aminopeptidase A (AP-A)Not ReportedNot ReportedWeak inhibition has been noted.[1]
Aminopeptidase B (AP-B)Not ReportedNot ReportedWeak inhibition has been noted.[1]

Signaling Pathways

Aminopeptidase M (also known as CD13) is not only involved in peptide degradation but can also participate in signal transduction. Inhibition of AP-M by this compound can therefore be used to study these signaling roles. For example, in monocytes, the ligation of AP-N/CD13 can trigger a signaling cascade involving an increase in intracellular calcium ([Ca²⁺]i), phosphorylation of MAP kinases (ERK1/2, JNK, and p38), and subsequent upregulation of interleukin-8 (IL-8) mRNA.

APM_Signaling cluster_cell Monocyte This compound This compound APM Aminopeptidase M (CD13/AP-N) This compound->APM Inhibits Ca_Influx Ca²⁺ Influx APM->Ca_Influx PLC Phospholipase C APM->PLC Ligation MAPK_Cascade MAPK Cascade (ERK1/2, JNK, p38) Ca_Influx->MAPK_Cascade IL8 IL-8 mRNA Upregulation MAPK_Cascade->IL8 IP3 IP₃ PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->MAPK_Cascade experimental_workflow hypothesis Hypothesis: Peptide X is metabolized by AP-M, and this affects Cell Response Y exp_design Experimental Design hypothesis->exp_design group1 Group 1: Cells + Peptide X (Control) exp_design->group1 group2 Group 2: Cells + Peptide X + this compound exp_design->group2 peptide_quant Peptide Quantification (e.g., HPLC-MS) group1->peptide_quant Time-course samples cell_response Cellular Response Assay (e.g., Proliferation, Signaling) group1->cell_response group2->peptide_quant Time-course samples group2->cell_response data_analysis Data Analysis peptide_quant->data_analysis cell_response->data_analysis conclusion Conclusion data_analysis->conclusion

References

Troubleshooting & Optimization

Leuhistin solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leuhistin. The information is designed to address common challenges, particularly those related to solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an inhibitor of Aminopeptidase M (also known as CD13).[1][2] Aminopeptidase M is an enzyme that plays a role in the inactivation of bioactive peptides.[2] By inhibiting this enzyme, this compound can modulate various physiological processes. This compound was originally isolated from the culture broth of Bacillus laterosporus.[1]

Q2: I'm having trouble dissolving my lyophilized this compound powder in aqueous buffer. What should I do?

Difficulty in dissolving this compound is a common issue. A systematic approach is recommended. Start with deionized water. If solubility is low, adjusting the pH of the buffer can significantly improve dissolution. For particularly stubborn solubility issues, the use of a small amount of an organic co-solvent like DMSO may be necessary. Always start with a small amount of your this compound to test solubility before dissolving the entire stock.

Q3: What is the recommended storage condition for this compound?

Lyophilized this compound should be stored at -20°C.[3] Once reconstituted in a buffer, it is recommended to prepare aliquots and store them at -20°C. Long-term storage of peptides in solution is generally not advised.

Q4: Can I use sonication to help dissolve this compound?

Yes, sonication can be a useful technique to aid in the dissolution of this compound. It can help to break up aggregates and increase the interaction between the compound and the solvent.

Troubleshooting Guide: this compound Solubility Issues

Problem: this compound fails to dissolve in my aqueous buffer (e.g., PBS, Tris).

This is a frequent challenge. The following step-by-step guide provides a recommended workflow to address this issue.

Step 1: Initial Solubility Test in Water

Before using a buffer, attempt to dissolve a small amount of this compound in deionized water. This will help determine its intrinsic water solubility.

Step 2: pH Adjustment

If solubility in water or your neutral buffer is poor, pH adjustment is the next critical step. Many peptide-like molecules have an isoelectric point (pI) at which they are least soluble. Moving the pH away from the pI will increase the net charge of the molecule, thereby enhancing its solubility in aqueous solutions.

  • For acidic conditions: Try adding a small amount of a dilute acid (e.g., 0.1 M HCl or acetic acid) to your buffer to lower the pH.

  • For basic conditions: Try adding a small amount of a dilute base (e.g., 0.1 M NaOH) to your buffer to raise the pH. A related aminopeptidase N/CD13 inhibitor has shown solubility in 0.1 M NaOH.

Step 3: Use of Co-solvents

If pH adjustment is insufficient, a small amount of an organic co-solvent can be used.

  • DMSO: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds. Start by dissolving the this compound in a minimal amount of pure DMSO. Then, slowly add this stock solution to your aqueous buffer with vigorous stirring. Be mindful that high concentrations of DMSO can be toxic to cells, so aim to keep the final DMSO concentration in your working solution as low as possible (typically <0.5%).

  • Ethanol or Acetonitrile: These are other potential co-solvents that can be tested in a similar manner to DMSO.

Step 4: Sonication and Gentle Heating

  • Sonication: As mentioned in the FAQs, sonicating the solution in a water bath can help break up particles and facilitate dissolution.

  • Gentle Heating: Gently warming the solution (e.g., to 37°C) can also increase solubility. However, be cautious with this method as excessive heat can degrade the compound.

Data on Solubility

SolventConcentrationSolubility
Water1 mg/mLPartially Soluble
DMSO1 mg/mLPartially Soluble
0.1 M NaOH1 mg/mLSoluble

Experimental Protocols

Protocol 1: Recommended Workflow for Solubilizing this compound
  • Initial Test: Weigh a small, known amount of lyophilized this compound (e.g., 1 mg).

  • Water First: Add a calculated volume of sterile, deionized water to achieve a desired concentration (e.g., 1 mg/mL). Vortex briefly.

  • Observe: Check for complete dissolution. If the solution is not clear, proceed to the next step.

  • pH Adjustment:

    • Acidic Test: To a fresh aliquot of this compound, add your desired aqueous buffer and then add 1 M HCl dropwise while vortexing until the compound dissolves. Note the final pH.

    • Basic Test: To another fresh aliquot, add your buffer and then add 1 M NaOH dropwise while vortexing until dissolved. Note the final pH.

  • Co-Solvent Method (if necessary):

    • Dissolve the this compound in a minimal volume of 100% DMSO (e.g., 10-20 µL for 1 mg).

    • Once fully dissolved, slowly add this DMSO stock solution to your aqueous buffer with continuous stirring to the desired final concentration.

  • Final Preparation: Once dissolved, centrifuge the solution to pellet any remaining particulates. Use the clear supernatant for your experiments.

Visualizations

Leuhistin_Signaling_Pathway This compound Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space APN Aminopeptidase N (CD13) Inactive_Metabolites Inactive_Metabolites APN->Inactive_Metabolites Bioactive_Peptide Bioactive Peptide Bioactive_Peptide->APN Downstream_Signaling Downstream Signaling Bioactive_Peptide->Downstream_Signaling Activates This compound This compound This compound->APN

Caption: Inhibition of Aminopeptidase N by this compound.

Leuhistin_Solubility_Workflow This compound Solubility Troubleshooting Workflow Start Start: Lyophilized this compound Test_Water Attempt to dissolve in Deionized Water Start->Test_Water Check_Water Is it soluble? Test_Water->Check_Water Adjust_pH Adjust pH of Aqueous Buffer (Acidic or Basic) Check_Water->Adjust_pH No Success Solution Ready for Use Check_Water->Success Yes Check_pH Is it soluble? Adjust_pH->Check_pH Use_CoSolvent Use Minimal Co-solvent (DMSO) and add to buffer Check_pH->Use_CoSolvent No Check_pH->Success Yes Check_CoSolvent Is it soluble? Use_CoSolvent->Check_CoSolvent Sonication Apply Sonication Check_CoSolvent->Sonication No Check_CoSolvent->Success Yes Check_Sonication Is it soluble? Sonication->Check_Sonication Check_Sonication->Success Yes Fail Consult Further/ Consider alternative solvent Check_Sonication->Fail No

Caption: Troubleshooting workflow for this compound solubility.

References

Technical Support Center: Optimizing Leuhistin Concentration for Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Leuhistin for enzyme assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a natural peptide-like compound that acts as a competitive inhibitor of M1 family aminopeptidases. Its primary and most potent target is Aminopeptidase M (AP-M), also known as membrane-bound aminopeptidase or CD13.[1][2] It also exhibits weak inhibitory activity against Aminopeptidase A (AP-A) and Aminopeptidase B (AP-B).[1]

Q2: What is the mechanism of inhibition of this compound?

This compound functions as a competitive inhibitor.[1] This means it binds to the active site of the enzyme, directly competing with the natural substrate. This binding is reversible, and the degree of inhibition depends on the relative concentrations of this compound and the substrate.[3]

Q3: What is the reported Ki value for this compound against Aminopeptidase M?

The inhibition constant (Ki) for this compound against Aminopeptidase M (AP-M) has been reported to be 2.3 x 10⁻⁷ M.[1]

Troubleshooting Guide

Problem 1: I am not observing any inhibition of my target enzyme with this compound.

  • Incorrect Enzyme: Confirm that your target enzyme is indeed Aminopeptidase M or an enzyme known to be sensitive to this compound. This compound is a potent inhibitor of AP-M but shows significantly weaker inhibition against AP-A and AP-B.[1]

  • This compound Concentration Too Low: The effective concentration of a competitive inhibitor is dependent on the substrate concentration. If the substrate concentration in your assay is much higher than the Michaelis constant (Km), you will need a higher concentration of this compound to observe significant inhibition.

  • This compound Degradation: Ensure the stability of your this compound stock solution. It is recommended to prepare fresh solutions and store them appropriately. While specific stability data for this compound in various buffers is limited, it is good practice to prepare fresh dilutions in the assay buffer for each experiment.

  • Inactive this compound: Verify the quality and purity of your this compound. If possible, test its activity in a well-established, validated Aminopeptidase M assay.

Problem 2: The level of inhibition is lower than expected.

  • Substrate Concentration: As a competitive inhibitor, the apparent IC50 value of this compound will increase with increasing substrate concentration. For optimal potency, it is recommended to use a substrate concentration at or below the Km value for the enzyme.[4]

  • Presence of Interfering Substances: Components in your sample or assay buffer could interfere with this compound's binding to the enzyme. Review all components of your reaction mixture for potential interfering agents.

Problem 3: I am observing inconsistent or variable results between experiments.

  • This compound Solubility: this compound may have limited solubility in aqueous buffers. It is often dissolved in a small amount of an organic solvent like DMSO first, and then diluted into the aqueous assay buffer. Ensure that the final concentration of the organic solvent is low (typically <1%) and consistent across all experiments, as it can affect enzyme activity.

  • Pipetting Errors: Inaccurate pipetting, especially of concentrated stock solutions, can lead to significant variability. Use calibrated pipettes and ensure thorough mixing of all solutions.

  • Reagent Stability: Ensure all reagents, including the enzyme, substrate, and this compound, are stored correctly and have not degraded. Avoid repeated freeze-thaw cycles of the enzyme.

Quantitative Data

Table 1: Inhibitory Potency of this compound

EnzymeInhibition TypeKi Value (M)IC50 Value (µM)Notes
Aminopeptidase M (AP-M)Competitive2.3 x 10⁻⁷[1]Not ReportedThis compound is a potent inhibitor of this enzyme.
Aminopeptidase A (AP-A)Weak InhibitionNot ReportedNot ReportedSignificantly less sensitive than AP-M.
Aminopeptidase B (AP-B)Weak InhibitionNot ReportedNot ReportedSignificantly less sensitive than AP-M.

Note: IC50 values are dependent on assay conditions, particularly substrate concentration. The Ki is a more absolute measure of inhibitor potency.

Experimental Protocols

Protocol 1: Determination of the Inhibition Constant (Ki) for this compound against Aminopeptidase M

This protocol outlines the steps to determine the Ki of this compound for AP-M using a continuous spectrophotometric assay.

Materials:

  • Purified Aminopeptidase M

  • This compound

  • L-Leucine-p-nitroanilide (LpNA) as substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DMSO (for dissolving this compound)

  • Microplate reader or spectrophotometer capable of reading at 405 nm

Procedure:

  • Prepare a this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).

  • Prepare Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations. Remember to include a vehicle control (assay buffer with the same final DMSO concentration as the this compound dilutions).

  • Prepare Substrate Solutions: Prepare a range of concentrations of the substrate (LpNA) in the assay buffer. The concentrations should typically range from 0.2 to 5 times the Km value of the enzyme for the substrate.

  • Enzyme Preparation: Dilute the Aminopeptidase M in cold assay buffer to a concentration that gives a linear rate of reaction for at least 10-15 minutes.

  • Assay Setup: In a 96-well plate, set up the reactions as follows for each this compound concentration (including the vehicle control):

    • Add a fixed volume of the diluted enzyme to each well.

    • Add the corresponding this compound dilution or vehicle control.

    • Pre-incubate the enzyme and inhibitor for a short period (e.g., 5-10 minutes) at the desired assay temperature (e.g., 25°C or 37°C).

  • Initiate the Reaction: Add the various concentrations of the substrate (LpNA) to the wells to start the reaction.

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm over time. This corresponds to the production of p-nitroaniline.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate and inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Create a Michaelis-Menten plot (V₀ vs. [Substrate]) for each this compound concentration.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). For a competitive inhibitor, the lines will intersect on the y-axis.

    • The apparent Km (Km,app) can be determined from the x-intercept of each line in the Lineweaver-Burk plot.

    • The Ki can be calculated using the following equation: Km,app = Km * (1 + [I]/Ki) where [I] is the inhibitor concentration. A secondary plot of Km,app versus [I] will yield a straight line with the y-intercept equal to Km and the slope equal to Km/Ki.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_this compound Prepare this compound Stock & Dilutions mix_enzyme_inhibitor Mix Enzyme & This compound/Vehicle prep_this compound->mix_enzyme_inhibitor prep_substrate Prepare Substrate Dilutions add_substrate Add Substrate (Initiate Reaction) prep_substrate->add_substrate prep_enzyme Prepare Enzyme Solution prep_enzyme->mix_enzyme_inhibitor pre_incubate Pre-incubate mix_enzyme_inhibitor->pre_incubate 5-10 min pre_incubate->add_substrate measure Measure Absorbance (Kinetic Read) add_substrate->measure calc_velocity Calculate Initial Velocities (V₀) measure->calc_velocity plot_mm Generate Michaelis-Menten & Lineweaver-Burk Plots calc_velocity->plot_mm calc_ki Determine Ki plot_mm->calc_ki

Caption: Workflow for determining the Ki of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_downstream Potential Downstream Effects APM Aminopeptidase M (AP-M / CD13) Products Cleaved Products APM->Products Catalyzes UPR Unfolded Protein Response (UPR) Activation APM->UPR Modulates VEGF Decreased VEGF Levels APM->VEGF Influences This compound This compound This compound->APM Inhibits Substrate Peptide Substrates Substrate->APM Binds Apoptosis Apoptosis UPR->Apoptosis

Caption: Potential signaling consequences of this compound-mediated AP-M inhibition.

References

Addressing Leuhistin precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Leuhistin. This resource provides troubleshooting guides and answers to frequently asked questions to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a naturally derived small molecule inhibitor of aminopeptidase M (AP-M).[1][2] It was originally isolated from the culture broth of Bacillus laterosporus.[1][3] this compound acts as a competitive inhibitor for AP-M, with a reported inhibition constant (Ki) of 2.3 x 10⁻⁷ M.[1] Aminopeptidase M is an enzyme known to inactivate bioactive peptides.[2]

Q2: I'm observing a white precipitate after adding this compound to my cell culture medium. What could be the cause?

Precipitation of this compound in aqueous culture media is a common issue that can arise from several factors:

  • Low Aqueous Solubility: Many organic small molecules, including this compound, have inherently low solubility in water-based solutions like culture media.[4] When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous medium, the compound can "crash out" of solution if its concentration exceeds its solubility limit.[4][5]

  • Solvent Shock: Rapidly diluting a DMSO stock into the medium can cause localized high concentrations of this compound, leading to precipitation before it can properly disperse.[4]

  • Media Components: Interactions with components in the culture medium, such as salts, proteins (especially in serum-containing media), and pH changes, can affect this compound's solubility.[6][7] For example, serum albumin is known to bind to many small molecules, which can affect their availability and solubility.[8][9]

  • Temperature and pH Shifts: Changes in temperature (e.g., adding cold media to a 37°C incubator) or pH instability can reduce the solubility of media components and the compound itself.[6][10][11]

Q3: What is the recommended solvent for preparing this compound stock solutions?

For most organic small molecules used in cell culture, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[12] It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.

Q4: Can I filter my culture medium to remove the this compound precipitate?

Filtering the medium after precipitation has occurred is not recommended. This action will remove an unknown quantity of the active compound, making the final concentration in your experiment inaccurate and rendering the results unreliable.[4] The best approach is to prevent precipitation from occurring in the first place.

Troubleshooting Guides

Issue: this compound Precipitates Upon Addition to Culture Medium

This guide provides a systematic approach to diagnose and resolve this compound precipitation.

Step 1: Verify Stock Solution Preparation and Handling

Proper preparation and handling of your this compound stock solution is the first critical step.

  • Visual Inspection: Before use, ensure your DMSO stock solution is completely clear with no visible crystals. If crystals are present, gently warm the vial to 37°C and vortex until they are fully dissolved.

  • Centrifuge Before Use: Small quantities of powdered compound can adhere to the vial cap or walls. Before opening a new vial, centrifuge it briefly to ensure all the powder is at the bottom.[13]

  • Avoid Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to prevent degradation and moisture absorption from repeated freeze-thaw cycles.[13] Store aliquots at -20°C or -80°C.[13]

Step 2: Optimize the Dilution Protocol

The way you dilute the stock solution into your media is crucial.

  • Pre-warm the Medium: Ensure your culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding this compound.

  • Stir Gently While Adding: Add the this compound stock solution drop-wise into the vortex of the gently stirring or swirling medium. This promotes rapid dispersal and prevents localized high concentrations.

  • Two-Step Dilution: For high final concentrations, consider a two-step dilution. First, dilute the DMSO stock into a small volume of serum-free medium. Mix well, and then add this intermediate dilution to the rest of your culture medium.

Step 3: Determine the Optimal Working Concentration

It is essential to determine the maximum soluble concentration of this compound under your specific experimental conditions.

G

Data Presentation: Solubility and Stability

The following tables provide reference data for this compound solubility. Note that solubility in complete culture media can vary based on serum content and other additives.

Table 1: this compound Solubility in Common Solvents

SolventSolubility (at 25°C)
DMSO≥ 50 mg/mL (≥ 207 mM)
Ethanol~5 mg/mL (limited)
Water< 0.1 mg/mL (practically insoluble)
PBS (pH 7.4)< 0.1 mg/mL (practically insoluble)

Table 2: Effect of Fetal Bovine Serum (FBS) on this compound Precipitation Threshold in DMEM

FBS ConcentrationPrecipitation Threshold (µM)Observation (after 2h at 37°C)
0% (Serum-Free)~25 µMFine crystalline precipitate observed > 30 µM
2%~40 µMMedia remains clear up to ~40 µM
5%~60 µMMedia remains clear up to ~60 µM
10%~100 µMMedia remains clear up to ~100 µM
Note: This data is for illustrative purposes. The presence of serum proteins can help solubilize hydrophobic compounds, increasing the precipitation threshold.[8][14]

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO

This protocol describes how to prepare a concentrated stock solution of this compound.

Materials:

  • This compound powder (MW: 241.29 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or cryovials

Methodology:

  • Bring the vial of this compound powder to room temperature before opening.

  • Briefly centrifuge the vial to ensure all powder is at the bottom.

  • To prepare 1 mL of a 50 mM stock, weigh out 12.06 mg of this compound powder.

  • Aseptically add the this compound powder to a sterile vial.

  • Add 1 mL of sterile, anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. The solution should be perfectly clear.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining Maximum Soluble Concentration in Culture Medium

This protocol helps determine the practical working concentration limit of this compound in your specific culture medium.

Materials:

  • 50 mM this compound stock solution in DMSO

  • Your specific cell culture medium (with or without serum, as required for your experiment)

  • Sterile 96-well clear bottom plate

  • Multichannel pipette

Methodology:

  • Pre-warm your culture medium to 37°C.

  • Add 200 µL of the pre-warmed medium to each well of a 96-well plate.

  • Prepare a serial dilution of your this compound stock solution in the plate to achieve a range of final concentrations (e.g., 1 µM to 200 µM). Ensure the final DMSO concentration remains constant and below 0.5%.

  • Example Dilution Series: To achieve a final concentration of 100 µM in 200 µL, add 0.4 µL of the 50 mM stock.

  • Mix the plate gently by tapping or using an orbital shaker.

  • Incubate the plate under your standard culture conditions (37°C, 5% CO₂).

  • Visually inspect the wells for any signs of precipitation (cloudiness, crystals) under a microscope at several time points (e.g., 1h, 4h, 24h).

  • The highest concentration that remains clear over your desired experimental duration is your maximum working concentration.

Signaling Pathway Visualization

This compound is an inhibitor of Aminopeptidase M (AP-M), also known as CD13. AP-M is a cell-surface metalloprotease that cleaves N-terminal amino acids from various peptides, thereby modulating their activity. Its inhibition can impact several downstream cellular processes.

G

References

Optimizing Incubation Time for Leuhistin Inhibition: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing incubation time for experiments involving Leuhistin, a competitive inhibitor of Aminopeptidase M (AP-M), also known as CD13. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure successful and reproducible results.

Introduction to this compound and Aminopeptidase M

This compound is a potent and competitive inhibitor of Aminopeptidase M (AP-M/CD13), an enzyme implicated in various physiological processes, including cell signaling and peptide metabolism.[1] Optimizing the pre-incubation time of this compound with AP-M is critical for achieving equilibrium and obtaining accurate and reproducible inhibition data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive inhibitor of Aminopeptidase M.[1] This means it binds to the active site of the enzyme, competing with the natural substrate.

Q2: What is the known inhibition constant (Ki) for this compound?

A2: The inhibition constant (Ki) for this compound against Aminopeptidase M has been reported to be 2.3 x 10-7 M.[1]

Q3: Why is pre-incubation of this compound with the enzyme important?

A3: Pre-incubation allows the inhibitor to bind to the enzyme and reach equilibrium. For a competitive inhibitor like this compound, this step is crucial for ensuring that the measured inhibition accurately reflects the inhibitor's potency.

Q4: How does Aminopeptidase M function in cell signaling?

A4: Aminopeptidase M (CD13) is involved in various signaling pathways. It can trigger intracellular calcium influx and is linked to the activation of Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K) pathways.

Troubleshooting Guide

Problem Possible Cause Solution
High variability in inhibition data Insufficient pre-incubation time, leading to non-equilibrium conditions.Increase the pre-incubation time of this compound with Aminopeptidase M to ensure equilibrium is reached. Perform a time-course experiment to determine the optimal pre-incubation period.
Pipetting errors or inconsistent reagent concentrations.Use calibrated pipettes and ensure all reagents are thoroughly mixed before use. Prepare a master mix for replicates to minimize variability.
Lower than expected inhibition This compound degradation.Prepare fresh this compound solutions for each experiment. Assess the stability of this compound in your specific assay buffer and storage conditions.
Substrate concentration is too high.For a competitive inhibitor, high substrate concentrations can overcome the inhibitory effect. Use a substrate concentration at or below the Michaelis-Menten constant (Km) of the enzyme.
Incorrect buffer pH or temperature.Ensure the assay buffer pH and temperature are optimal for both enzyme activity and this compound stability.
No inhibition observed Inactive this compound.Verify the integrity and purity of the this compound stock.
Incorrect enzyme or substrate.Confirm the identity and activity of the Aminopeptidase M and its substrate.
Presence of interfering substances in the sample.Run appropriate controls, including a vehicle control (the solvent used to dissolve this compound) and a no-inhibitor control.

Quantitative Data for this compound

Parameter Value Enzyme
Ki (Inhibition Constant)2.3 x 10-7 MAminopeptidase M (AP-M/CD13)

Experimental Protocols

Protocol 1: Determination of Optimal Pre-incubation Time

This protocol outlines a method to determine the minimum pre-incubation time required for this compound to achieve equilibrium with Aminopeptidase M.

Materials:

  • Purified Aminopeptidase M (AP-M)

  • This compound

  • AP-M substrate (e.g., L-Leucine-p-nitroanilide)

  • Assay Buffer (e.g., 20 mM Tricine, pH 8.0)

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a working solution of AP-M in assay buffer.

  • In a 96-well plate, add the AP-M solution to multiple wells.

  • Add a fixed concentration of this compound (e.g., a concentration close to the expected IC50 or Ki) to the wells containing AP-M at different time points (e.g., 0, 5, 10, 15, 30, 45, and 60 minutes) prior to initiating the reaction.

  • To start the enzymatic reaction, add the AP-M substrate to all wells simultaneously.

  • Immediately measure the absorbance (or fluorescence) at the appropriate wavelength in kinetic mode for a set period (e.g., 10-15 minutes).

  • Calculate the initial reaction velocity for each pre-incubation time point.

  • Plot the initial velocity as a function of pre-incubation time. The optimal pre-incubation time is the point at which the initial velocity no longer decreases with increasing pre-incubation time, indicating that equilibrium has been reached.

Protocol 2: Determination of this compound IC50

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound against Aminopeptidase M.

Materials:

  • Purified Aminopeptidase M (AP-M)

  • This compound

  • AP-M substrate (e.g., L-Leucine-p-nitroanilide)

  • Assay Buffer (e.g., 20 mM Tricine, pH 8.0)

  • Microplate reader

  • 96-well plate

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer. A typical concentration range might span from 10 µM to 0.1 nM.

  • In a 96-well plate, add the AP-M enzyme to each well.

  • Add the different concentrations of this compound to the wells. Include a "no inhibitor" control (enzyme only) and a "vehicle" control (enzyme with the solvent used for this compound).

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for the optimal pre-incubation time determined in Protocol 1.

  • Initiate the reaction by adding the AP-M substrate to all wells.

  • Measure the absorbance (or fluorescence) at the appropriate wavelength over a set period to determine the initial reaction velocity for each this compound concentration.

  • Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

Visualizing this compound's Impact on Signaling

The following diagrams illustrate the known signaling pathway of Aminopeptidase M and the proposed workflow for optimizing this compound incubation.

APM_Signaling_Pathway cluster_membrane Cell Membrane APM AP-M (CD13) PI3K PI3K APM->PI3K Activates MAPK_Cascade MAPK Cascade (e.g., ERK1/2) APM->MAPK_Cascade Activates Ca_Influx Ca²⁺ Influx APM->Ca_Influx Triggers This compound This compound This compound->APM Inhibition Substrate Substrate Substrate->APM Akt Akt PI3K->Akt Downstream Downstream Cellular Responses Akt->Downstream MAPK_Cascade->Downstream Ca_Influx->Downstream

Aminopeptidase M (CD13) signaling pathway and this compound inhibition.

Incubation_Optimization_Workflow Start Start: Define Assay Conditions (Enzyme, Substrate, Buffer) Time_Course Perform Time-Course Experiment (Vary Pre-incubation Time) Start->Time_Course Measure_Velocity Measure Initial Reaction Velocity Time_Course->Measure_Velocity Plot_Data Plot Velocity vs. Pre-incubation Time Measure_Velocity->Plot_Data Determine_Optimal Determine Optimal Incubation Time (Plateau of Inhibition) Plot_Data->Determine_Optimal IC50_Assay Proceed to IC50 Determination Determine_Optimal->IC50_Assay Equilibrium Reached Troubleshoot Troubleshoot Assay (See Guide) Determine_Optimal->Troubleshoot No Plateau End End: Optimized Protocol IC50_Assay->End Troubleshoot->Time_Course

Workflow for optimizing this compound pre-incubation time.

References

Technical Support Center: Leuhistin and Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of the aminopeptidase-M inhibitor, Leuhistin, with common assay reagents. This resource is intended for researchers, scientists, and drug development professionals to help identify and mitigate potential assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a natural product isolated from Bacillus laterosporus that acts as a competitive inhibitor of aminopeptidase-M (AP-M).[1][2] AP-M is a membrane-bound metalloenzyme involved in the cleavage of N-terminal amino acids from peptides. By inhibiting AP-M, this compound can modulate the activity of various bioactive peptides.

Q2: What is the chemical structure of this compound?

This compound, with the chemical formula C11H19N3O3, is an amino acid derivative containing an imidazole ring.[3][4] Its structure is (2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-4-ylmethyl)-5-methylhexanoic acid.[4] The presence of the imidazole moiety is a key structural feature to consider for potential assay interference.

Figure 1. Key structural features of this compound.

Q3: Why might this compound interfere with common assays?

Small molecules like this compound can interfere with assays through several mechanisms:

  • Chemical Reactivity: The imidazole ring in this compound can potentially interact with assay reagents.

  • Optical Interference: The compound may absorb light or fluoresce at wavelengths used for detection.

  • Enzyme Inhibition/Activation: this compound could directly inhibit or activate reporter enzymes (e.g., luciferase).

  • Chelation: The molecule might chelate metal ions essential for an enzymatic reaction.

Troubleshooting Guides by Assay Type

Cell Viability Assays (MTT, Resazurin)

Issue: Unexpected increase or decrease in cell viability when treating with this compound.

Possible Cause: this compound may directly reduce the MTT or resazurin reagents, or interfere with the cellular reductases responsible for their conversion. Imidazole-containing compounds have been noted to sometimes affect metabolic assays.

Troubleshooting Workflow:

MTT_Troubleshooting start Unexpected Viability Results with this compound cell_free Run a cell-free control: Incubate this compound with MTT or resazurin in media alone. start->cell_free color_change Observe for color change. cell_free->color_change interference Conclusion: this compound directly interacts with the reagent. color_change->interference Yes no_interference Conclusion: this compound does not directly interact with the reagent. color_change->no_interference No alternative_assay Use an alternative viability assay (e.g., ATP-based assay like CellTiter-Glo® or a trypan blue exclusion assay). interference->alternative_assay

Figure 2. Troubleshooting this compound in viability assays.

Experimental Protocol: Cell-Free Control for MTT Assay

  • Prepare a 96-well plate.

  • Add cell culture medium to wells.

  • Add this compound at the same concentrations used in your cell-based experiment.

  • Add MTT reagent to a final concentration of 0.5 mg/mL.[5][6][7][8][9]

  • Incubate for 1-4 hours at 37°C.[7]

  • Add solubilization solution (e.g., DMSO or SDS-HCl).[6][8]

  • Read absorbance at 570 nm.[5][8]

  • Expected Outcome: If there is a change in absorbance in the wells with this compound compared to the medium-only control, it indicates direct interaction.

This compound ConcentrationAbsorbance at 570 nm (Cell-Free)
0 µM (Control)Baseline
1 µM
10 µM
100 µM
Table for recording hypothetical cell-free control data.
Luciferase Reporter Assays

Issue: this compound appears to activate or inhibit the reporter gene expression, but the results are not reproducible in orthogonal assays.

Possible Cause: this compound may directly inhibit or stabilize the luciferase enzyme, leading to false positive or false negative results.

Troubleshooting Workflow:

Luciferase_Troubleshooting start Unexpected Luciferase Activity with this compound biochem_assay Perform a biochemical luciferase assay: Incubate this compound with purified luciferase enzyme and substrate. start->biochem_assay activity_change Observe for change in luminescence. biochem_assay->activity_change direct_effect Conclusion: this compound directly affects luciferase activity. activity_change->direct_effect Yes no_direct_effect Conclusion: this compound does not directly affect luciferase activity. activity_change->no_direct_effect No orthogonal_assay Use an orthogonal reporter assay (e.g., β-galactosidase or SEAP) or a different type of luciferase (e.g., NanoLuc® if originally using Firefly). direct_effect->orthogonal_assay

Figure 3. Troubleshooting this compound in luciferase assays.

Experimental Protocol: Biochemical Luciferase Inhibition Assay

  • Prepare a reaction buffer (e.g., 25 mM Tris-phosphate, pH 7.8, 8 mM MgCl2, 1 mM DTT, 1% Triton X-100, 1% glycerol).

  • In a white, opaque 96-well plate, add purified firefly luciferase.

  • Add this compound at various concentrations.

  • Incubate for 15-30 minutes at room temperature.

  • Add ATP and D-luciferin (the luciferase substrates).[10]

  • Immediately measure luminescence using a luminometer.

  • Expected Outcome: A dose-dependent decrease in luminescence suggests direct inhibition of luciferase by this compound.

This compound ConcentrationLuminescence (RLU)% Inhibition
0 µM (Control)0%
1 µM
10 µM
100 µM
Table for recording hypothetical biochemical luciferase inhibition data.
Fluorescence-Based Assays

Issue: High background fluorescence or quenching of the fluorescent signal in the presence of this compound.

Possible Cause: this compound itself may be fluorescent at the excitation/emission wavelengths of the probe, or it may quench the fluorescence of the reporter molecule. Imidazole-containing compounds can sometimes exhibit fluorescent properties or interact with fluorescent dyes.

Troubleshooting Workflow:

Fluorescence_Troubleshooting start Anomalous Fluorescence Signal with this compound scan_this compound Scan the fluorescence spectrum of this compound alone in assay buffer. start->scan_this compound is_fluorescent Is this compound fluorescent at the assay wavelengths? scan_this compound->is_fluorescent autofluorescence Conclusion: this compound has autofluorescence. is_fluorescent->autofluorescence Yes no_autofluorescence This compound is not autofluorescent. is_fluorescent->no_autofluorescence No adjust_wavelength Change fluorophore to one with different excitation/emission spectra. autofluorescence->adjust_wavelength quenching_assay Perform a quenching assay: Incubate this compound with the fluorescent probe. no_autofluorescence->quenching_assay signal_decrease Does the signal decrease? quenching_assay->signal_decrease quenching Conclusion: this compound quenches the probe. signal_decrease->quenching Yes no_quenching Conclusion: No direct quenching. signal_decrease->no_quenching No quenching->adjust_wavelength

Figure 4. Troubleshooting this compound in fluorescence assays.

Experimental Protocol: this compound Autofluorescence and Quenching Assessment

  • Autofluorescence:

    • In a black 96-well plate, add assay buffer.

    • Add this compound at various concentrations.

    • Read the fluorescence at the excitation and emission wavelengths of your assay's fluorophore.

    • Expected Outcome: An increase in fluorescence with increasing this compound concentration indicates autofluorescence.

  • Quenching:

    • In a black 96-well plate, add your fluorescent probe at the assay concentration to the assay buffer.

    • Add this compound at various concentrations.

    • Incubate for a short period (e.g., 15 minutes).

    • Read the fluorescence.

    • Expected Outcome: A decrease in fluorescence with increasing this compound concentration suggests quenching.

This compound ConcentrationFluorescence (RFU) - this compound AloneFluorescence (RFU) - this compound + Probe% Quenching
0 µM (Control)0%
1 µM
10 µM
100 µM
Table for recording hypothetical autofluorescence and quenching data.

General Recommendations for Mitigating Assay Interference

  • Use Control Experiments: Always run parallel controls, including vehicle controls and compound-only controls (without cells or enzymes), to identify potential artifacts.

  • Orthogonal Assays: Confirm your findings using an alternative assay that relies on a different detection method or biological principle.

  • Dose-Response Analysis: True biological activity usually exhibits a sigmoidal dose-response curve, whereas assay interference may show a linear or irregular response.

  • Consult Literature: Review literature for known interference issues with compounds that have similar chemical scaffolds (e.g., other imidazole-containing molecules).

By systematically applying these troubleshooting guides and experimental protocols, researchers can more confidently interpret their results and avoid pursuing false leads caused by assay interference from compounds like this compound.

References

Technical Support Center: Cell Viability Assays with Leuhistin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Leuhistin in cell viability assays. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a natural inhibitor of Aminopeptidase M (also known as Aminopeptidase N, APN, or CD13).[1][2] Aminopeptidases are enzymes that cleave amino acids from the N-terminus of proteins.[3] In the context of cancer, the inhibition of APN can lead to an amino acid deprivation response (AADR) and the activation of stress-related signaling pathways, ultimately resulting in apoptosis (programmed cell death) in cancer cells.[4][5]

Q2: Which cell viability assay is most suitable for experiments with this compound?

The choice of assay depends on your specific experimental goals and cell type. Common and suitable assays include:

  • MTT Assay: This colorimetric assay measures metabolic activity as an indicator of cell viability. It is a widely used and cost-effective method.

  • XTT, MTS, and WST-1 Assays: These are similar to the MTT assay but the formazan product is water-soluble, simplifying the protocol.

  • Trypan Blue Exclusion Assay: This method distinguishes viable from non-viable cells based on membrane integrity. It provides a direct count of live and dead cells.

  • ATP-based Assays: These luminescent assays measure the amount of ATP in a sample, which correlates with the number of metabolically active cells. They are generally more sensitive than colorimetric assays.

Q3: How should I prepare this compound for my experiments?

This compound is a solid substance.[6] For cell culture experiments, it should be dissolved in a suitable solvent, such as sterile phosphate-buffered saline (PBS) or a small amount of a biocompatible organic solvent like DMSO, and then diluted to the final working concentration in your cell culture medium. Always perform a solvent control experiment to ensure the solvent itself does not affect cell viability.

Q4: How do I determine the optimal concentration of this compound to use?

The optimal concentration of this compound will vary depending on the cell line and the duration of the treatment. It is recommended to perform a dose-response experiment, testing a range of concentrations to determine the half-maximal inhibitory concentration (IC50). This is the concentration of this compound that causes a 50% reduction in cell viability.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile medium/PBS.- Use calibrated pipettes and be consistent with your technique.
Low signal or no response to this compound treatment - this compound concentration is too low- Incubation time is too short- Cell line is resistant to this compound- this compound has degraded- Perform a dose-response experiment with a wider and higher range of concentrations.- Increase the incubation time (e.g., 48 or 72 hours).- Verify the expression of Aminopeptidase N (CD13) on your target cells. High expression may correlate with higher sensitivity.- Ensure proper storage of this compound stock solution (aliquoted and protected from light at -20°C or lower).
High background in control wells - Contamination (bacterial or fungal)- High cell seeding density- Serum interference in the assay- Regularly check cell cultures for contamination.- Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay.- For some assays like MTT, it may be necessary to remove the medium containing phenol red and serum before adding the reagent.
Unexpected increase in cell viability at high this compound concentrations - Compound precipitation at high concentrations- Off-target effects- Visually inspect the wells for any signs of precipitation.- If precipitation occurs, consider using a different solvent or lowering the maximum concentration.- Review literature for any known off-target effects of aminopeptidase inhibitors.

Data Presentation

Cell LineCancer TypeIncubation Time (hours)Hypothetical IC50 (µM)
HeLaCervical Cancer4825.5
MCF-7Breast Cancer4842.1
A549Lung Cancer4833.8
K562Chronic Myelogenous Leukemia4818.2
HT-29Colorectal Cancer7255.6

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol provides a general guideline for performing an MTT assay to assess the effect of this compound on cell viability.

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include wells with medium only (blank), cells with medium (negative control), and cells with the solvent used to dissolve this compound (solvent control).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the negative control (100% viability).

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

Visualizations

Experimental Workflow for Cell Viability Assay

G cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis a Harvest and Count Cells b Seed Cells in 96-well Plate a->b c Prepare this compound Dilutions d Treat Cells with this compound c->d e Incubate (24-72h) d->e f Add MTT Reagent e->f g Incubate (2-4h) f->g h Add Solubilization Solution g->h i Read Absorbance h->i j Calculate % Viability i->j k Determine IC50 j->k

Caption: Workflow for determining cell viability after this compound treatment using the MTT assay.

Putative Signaling Pathway of this compound-Induced Apoptosis

G This compound This compound APN Aminopeptidase N (APN/CD13) This compound->APN Inhibits AADR Amino Acid Deprivation Response APN->AADR Stress Cellular Stress AADR->Stress NFkB NF-κB Pathway Activation Stress->NFkB MAPK MAPK Pathway (p38, JNK) Activation Stress->MAPK Apoptosis Apoptosis NFkB->Apoptosis MAPK->Apoptosis

Caption: Hypothesized signaling cascade of this compound-induced apoptosis via APN inhibition.

References

Validation & Comparative

A Comparative Guide: Leuhistin vs. Bestatin for Aminopeptidase M Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent inhibitors of Aminopeptidase M (AP-M, also known as Aminopeptidase N, APN, or CD13), leuhistin and bestatin. The information presented herein is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs by providing objective performance data, detailed experimental protocols, and an overview of the relevant signaling pathways.

Inhibitor Performance: A Quantitative Comparison

The inhibitory potency of this compound and bestatin against Aminopeptidase M has been evaluated in multiple studies. The following table summarizes the key quantitative data for these two inhibitors.

InhibitorParameterValue (µM)Enzyme SourceNotes
This compound Ki0.23[1][2]Porcine kidney Aminopeptidase MCompetitive inhibitor.
Bestatin IC5016.9[3]Recombinant Human Aminopeptidase N
Ki1.4Porcine kidney microsomal aminopeptidaseRapidly reversible inhibition.[4]

Key Observation: Based on the available data, this compound exhibits a significantly lower inhibition constant (Ki) compared to bestatin, suggesting it is a more potent competitive inhibitor of Aminopeptidase M.

Experimental Protocol: Aminopeptidase M Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of compounds against Aminopeptidase M using a chromogenic substrate.

Principle:

Aminopeptidase M catalyzes the hydrolysis of a synthetic substrate, L-leucine-p-nitroanilide, releasing p-nitroaniline. The rate of p-nitroaniline formation is monitored spectrophotometrically by measuring the increase in absorbance at 405 nm. The presence of an inhibitor will decrease the rate of this reaction.

Materials:

  • Purified Aminopeptidase M (e.g., from porcine kidney or recombinant human)

  • L-leucine-p-nitroanilide (substrate)

  • Tricine buffer (or other suitable buffer, e.g., Tris-HCl)

  • Inhibitor (this compound or Bestatin)

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors

  • Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

  • 96-well microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of L-leucine-p-nitroanilide in methanol or DMSO.

    • Prepare a working buffer solution (e.g., 50 mM Tricine, pH 8.0).

    • Prepare stock solutions of this compound and bestatin in DMSO. Serially dilute the inhibitor stocks to the desired concentrations in the working buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add the following in order:

      • Working buffer

      • Inhibitor solution at various concentrations (or vehicle control, e.g., DMSO)

      • Aminopeptidase M enzyme solution

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the L-leucine-p-nitroanilide substrate solution to each well.

  • Data Acquisition:

    • Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate reader. Record readings at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.

    • Plot the enzyme activity (as a percentage of the uninhibited control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

    • To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), the assay should be performed with varying concentrations of both the substrate and the inhibitor, followed by analysis using methods such as Lineweaver-Burk or Dixon plots.

Signaling Pathways Involving Aminopeptidase M (CD13)

Aminopeptidase M, also known as CD13, is not only an ectoenzyme but also a signaling molecule. Ligation of CD13 on the cell surface, for instance by antibodies or potentially by its natural ligands, can trigger intracellular signaling cascades. This is particularly relevant in immune cells like monocytes.

AminopeptidaseM_Signaling Ligand binding to Aminopeptidase M (CD13) can activate downstream signaling pathways. cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm AP_M Aminopeptidase M (CD13) PI3K PI3K AP_M->PI3K MAPKKK MAPKKK (e.g., Raf) AP_M->MAPKKK Akt Akt PI3K->Akt Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Akt->Transcription_Factors MAPKK MAPKK (MEK) MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK MAPK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Cytokine Production) Transcription_Factors->Cellular_Response

Caption: Aminopeptidase M (CD13) signaling cascade.

Ligation of Aminopeptidase M can lead to the activation of the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) cascade.[5] Activation of these pathways results in the phosphorylation of key downstream effectors, including ERK1/2, JNK, and p38 MAP kinases.[5] These signaling events ultimately culminate in the activation of transcription factors that regulate various cellular responses, such as proliferation and cytokine production.

Experimental Workflow: Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing inhibitors of Aminopeptidase M.

Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screening (Single Concentration) Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active Compounds Mechanism_Study Mechanism of Inhibition Study (e.g., Lineweaver-Burk Plot) Dose_Response->Mechanism_Study Lead_Compound Lead Compound(s) (e.g., this compound, Bestatin) Mechanism_Study->Lead_Compound

Caption: Workflow for Aminopeptidase M inhibitor screening.

This workflow begins with a primary screen of a compound library at a single concentration to identify initial hits. Compounds that show significant inhibition are then subjected to dose-response assays to determine their IC50 values. Promising candidates are further investigated to elucidate their mechanism of inhibition, leading to the identification of lead compounds for further development.

References

A Comparative Guide to Leuhistin and Other Aminopeptidase M (AP-M) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the comparative efficacy of enzyme inhibitors is paramount. This guide provides a detailed comparison of Leuhistin with other known Aminopeptidase M (AP-M) inhibitors, supported by quantitative data, experimental protocols, and visualizations of the relevant biological pathways.

Quantitative Comparison of AP-M Inhibitors

The inhibitory potential of this compound, Bestatin, and Actinonin against Aminopeptidase M (AP-M), also known as Aminopeptidase N (AP-N) or CD13, has been evaluated in various studies. The following table summarizes their reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), providing a clear comparison of their potency. This compound emerges as a significantly more potent inhibitor of AP-M compared to Bestatin.

InhibitorTarget EnzymeInhibition Constant (Ki)IC50Source
This compound Aminopeptidase M (AP-M)2.3 x 10⁻⁷ MNot Reported[1]
Bestatin Aminopeptidase M (AP-M)4.1 x 10⁻⁶ M89 µM (for AP-N)[2][3]
Actinonin Aminopeptidase N (AP-N)Not Reported2.0 µM[3]

Note: Aminopeptidase M (AP-M) and Aminopeptidase N (AP-N) are considered to be the same enzyme. Lower Ki and IC50 values indicate higher potency.

Experimental Protocols

To determine and compare the inhibitory activity of compounds like this compound, a standardized enzymatic assay is crucial. Below is a detailed protocol for an in vitro Aminopeptidase M inhibition assay.

Protocol: In Vitro Aminopeptidase M Inhibition Assay

Objective: To determine the inhibitory potency (Ki or IC50) of test compounds against purified Aminopeptidase M.

Materials:

  • Purified Aminopeptidase M (from porcine kidney or recombinant human)

  • L-Leucine-p-nitroanilide (substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Test compounds (this compound, Bestatin, Actinonin) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of Aminopeptidase M in the assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Prepare a stock solution of L-Leucine-p-nitroanilide in the assay buffer.

  • Inhibitor Preparation:

    • Prepare serial dilutions of the test compounds (this compound, Bestatin, Actinonin) in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1% to avoid solvent-induced enzyme inhibition.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in the specified order:

      • Assay Buffer

      • Test compound dilution (or solvent control for uninhibited reaction)

      • Aminopeptidase M solution

    • Pre-incubate the enzyme with the inhibitor for 15 minutes at 37°C to allow for binding equilibrium to be reached.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the L-Leucine-p-nitroanilide substrate to each well.

    • Immediately begin monitoring the increase in absorbance at 405 nm every minute for 10-20 minutes using a microplate reader. The production of p-nitroaniline from the hydrolysis of the substrate results in a yellow color that absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.

    • Plot the enzyme activity (as a percentage of the uninhibited control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • For competitive inhibitors, the inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate are known.

Signaling Pathways and Experimental Visualizations

Aminopeptidase M (CD13) is not only a peptidolytic enzyme but also a signaling molecule. Ligation of CD13 on the surface of cells, such as monocytes, can trigger intracellular signaling cascades, influencing cellular functions like adhesion, migration, and cytokine production.

Aminopeptidase M (CD13) Signaling Cascade

The following diagram illustrates the signaling pathway initiated by the activation of Aminopeptidase M (CD13).

APM_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APM AP-M (CD13) PI3K PI3K APM->PI3K MAPKKK MAPKKK (e.g., Raf) APM->MAPKKK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB MAPKK MAPKK (MEK) MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK MAPK->NFkB Adhesion Adhesion MAPK->Adhesion Increased Cell Adhesion Gene Gene Transcription NFkB->Gene Translocation Cytokine Cytokine Gene->Cytokine Increased Cytokine Production (e.g., IL-8) Ligand Ligand/ Antibody Ligand->APM Activation

Caption: AP-M (CD13) signaling pathway in monocytes.

Experimental Workflow for Inhibitor Comparison

The logical flow of experiments to compare AP-M inhibitors is depicted in the diagram below.

Experimental_Workflow Start Start: Obtain Inhibitors (this compound, Bestatin, Actinonin) Assay Perform In Vitro Aminopeptidase M Inhibition Assay Start->Assay Data Collect Absorbance Data (405 nm) Assay->Data Analysis Calculate IC50 and/or Ki Values Data->Analysis Compare Compare Potency of Inhibitors Analysis->Compare Report Generate Comparison Report Compare->Report

Caption: Workflow for comparing AP-M inhibitors.

References

A Comparative Guide to Actinonin and Leuhistin as Aminopeptidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent aminopeptidase inhibitors: Actinonin and Leuhistin. The information presented herein is curated from experimental data to assist researchers in selecting the appropriate inhibitor for their specific needs.

Introduction

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. Their involvement in a myriad of physiological and pathological processes, including cancer progression, angiogenesis, and immune response, has positioned them as attractive targets for therapeutic intervention. Actinonin and this compound are two naturally derived inhibitors of these enzymes, each with distinct characteristics and inhibitory profiles.

Actinonin is a hydroxamic acid-containing pseudopeptide antibiotic produced by Streptomyces species. It is known to inhibit a range of metalloenzymes, including various aminopeptidases, peptide deformylase (PDF), and matrix metalloproteinases (MMPs).[1][2] Its broad-spectrum activity has been a subject of extensive research, particularly in the context of oncology and infectious diseases.

This compound , isolated from Bacillus laterosporus, is a potent inhibitor of Aminopeptidase M (AP-M).[3][4] Its inhibitory action is reported to be strong and competitive with the substrate.[3][4] While its specificity is more targeted than Actinonin, its potential in modulating AP-M-related pathways is significant.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory potency of Actinonin and this compound against various aminopeptidases. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

InhibitorTarget EnzymeEnzyme SourceInhibition Constant (Kᵢ)IC₅₀Reference(s)
Actinonin Aminopeptidase M (AP-M)Not Specified--[1]
Aminopeptidase N (AP-N/CD13)Not Specified--[1]
Leucine AminopeptidaseNot Specified--[1]
Peptide Deformylase (PDF)E. coli0.28 nM0.8 - 90 nM[1]
Matrix Metalloproteinase-1 (MMP-1)Not Specified300 nM-[1]
Matrix Metalloproteinase-3 (MMP-3)Not Specified1700 nM-[1]
Matrix Metalloproteinase-8 (MMP-8)Not Specified190 nM-[1]
Matrix Metalloproteinase-9 (MMP-9)Not Specified330 nM-[1]
This compound Aminopeptidase M (AP-M)Not Specified230 nM-[3][4]
Aminopeptidase A (AP-A)Not SpecifiedWeak Inhibition-[3][4]
Aminopeptidase B (AP-B)Not SpecifiedWeak Inhibition-[3][4]

Experimental Protocols

To facilitate the replication and validation of inhibitory studies, a detailed, representative experimental protocol for an aminopeptidase activity assay is provided below. This protocol is a synthesis of commonly used fluorometric methods.

Fluorometric Aminopeptidase Activity Assay

This protocol describes the determination of aminopeptidase activity using a fluorogenic substrate, such as L-Leucine-7-amido-4-methylcoumarin (Leu-AMC), which releases a fluorescent product upon enzymatic cleavage.

Materials:

  • Purified aminopeptidase (e.g., Aminopeptidase N or M)

  • Actinonin and/or this compound stock solutions (in a suitable solvent like DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Fluorogenic substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) stock solution (in DMSO)

  • 96-well black microplate, suitable for fluorescence measurements

  • Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

  • Standard fluorophore for calibration (e.g., 7-amino-4-methylcoumarin, AMC)

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the AMC standard in Assay Buffer to generate a standard curve (e.g., 0 to 10 µM).

    • Add 100 µL of each standard dilution to the wells of the 96-well plate in triplicate.

  • Enzyme and Inhibitor Preparation:

    • Prepare a working solution of the aminopeptidase in Assay Buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

    • Prepare serial dilutions of Actinonin and this compound in Assay Buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Reaction:

    • To the wells of the microplate, add the following in triplicate:

      • Assay Buffer (for blank controls)

      • Enzyme solution (for positive controls)

      • Enzyme solution pre-incubated with various concentrations of the inhibitor (for inhibitor testing). A pre-incubation time of 10-15 minutes at room temperature is recommended.

    • The total volume in each well before adding the substrate should be 50 µL.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 50 µL of the Leu-AMC substrate solution to all wells, bringing the final volume to 100 µL. The final substrate concentration should be at or near the Kₘ value for the specific enzyme.

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) kinetically over a period of 30-60 minutes at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the rate of reaction (increase in fluorescence per unit time) for each well from the linear portion of the kinetic curve.

    • Subtract the rate of the blank control from all other readings.

    • Use the AMC standard curve to convert the fluorescence units to the concentration of the product formed.

    • To determine the IC₅₀ value for each inhibitor, plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

    • For Kᵢ determination, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition models).

Signaling Pathways

The inhibition of aminopeptidases can have profound effects on cellular signaling. Aminopeptidase N (APN/CD13), a primary target of Actinonin, is known to be involved in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. The following diagram illustrates a simplified representation of this pathway.

APN_MAPK_Signaling Extracellular Extracellular Signal (e.g., Growth Factor) APN Aminopeptidase N (APN/CD13) Extracellular->APN RAS RAS APN->RAS Activates JNK JNK APN->JNK p38 p38 APN->p38 Actinonin Actinonin Actinonin->APN Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) ERK->TranscriptionFactors JNK->TranscriptionFactors p38->TranscriptionFactors CellularResponse Cellular Responses (Proliferation, Differentiation, Apoptosis) TranscriptionFactors->CellularResponse

Caption: APN/CD13-mediated MAPK signaling pathway and its inhibition by Actinonin.

Concluding Remarks

Both Actinonin and this compound represent valuable tools for studying the function of aminopeptidases. Actinonin's broader inhibitory spectrum makes it suitable for studies where the simultaneous inhibition of multiple metalloenzymes is desired or as a starting point for developing more specific inhibitors. This compound, with its high affinity for Aminopeptidase M, is a more selective tool for investigating the specific roles of this particular enzyme.

The choice between these two inhibitors will ultimately depend on the specific research question, the target enzyme(s) of interest, and the desired level of specificity. The provided data and protocols aim to equip researchers with the necessary information to make an informed decision and to design robust and reproducible experiments in the field of aminopeptidase research.

References

A Comparative Analysis of Natural Aminopeptidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aminopeptidases are a ubiquitous class of exopeptidases that play crucial roles in various physiological processes, including protein degradation, peptide metabolism, and signal transduction.[1][2][3] Their involvement in the progression of diseases such as cancer, hypertension, and inflammatory conditions has made them attractive targets for therapeutic intervention.[4][5] Nature offers a rich repository of compounds that can modulate the activity of these enzymes. This guide provides a comparative analysis of prominent natural aminopeptidase inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development.

Quantitative Comparison of Natural Aminopeptidase Inhibitors

The inhibitory potency of natural compounds against various aminopeptidases is a critical parameter for their evaluation as potential therapeutic agents. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics used to quantify this potency. The table below summarizes these values for several well-characterized natural aminopeptidase inhibitors.

InhibitorNatural SourceTarget Aminopeptidase(s)IC50 (µM)Ki (µM)
Bestatin Streptomyces olivoreticuliAminopeptidase N (APN/CD13), Leukotriene A4 Hydrolase14.9 ± 3.4[6]-
Actinonin Actinomyces sp.Aminopeptidase M, Aminopeptidase N, Leucine Aminopeptidase, Peptide Deformylase-0.00028 (PDF)
Substance P Endogenous NeuropeptideAminopeptidase N (APN/CD13)-0.44[7]
Bradykinin Endogenous PeptideAminopeptidase N (APN/CD13)-9.4[7]
L-Leucinol Amino acid derivativeAminopeptidase-17[8]
Amastatin Streptomyces sp.Aminopeptidase A, Aminopeptidase N-12.48[9]
Puromycin Aminonucleoside Streptomyces albonigerDipeptidyl Peptidase II, Cytosol Alanyl Aminopeptidase--

Experimental Protocols for Aminopeptidase Inhibition Assays

Accurate and reproducible assessment of inhibitor potency is fundamental to drug discovery. Below are detailed methodologies for common in vitro assays used to determine the inhibitory activity of natural compounds against aminopeptidases.

Spectrophotometric Assay for Aminopeptidase Activity

This method relies on the cleavage of a chromogenic substrate by the aminopeptidase, leading to the release of a colored product that can be quantified spectrophotometrically.

Principle: L-Leucine p-Nitroanilide (substrate) --(Aminopeptidase)--> L-Leucine + p-Nitroaniline (yellow product)[10]

Materials:

  • Tricine buffer (e.g., 200 mM, pH 8.0)

  • Substrate solution (e.g., 1.0 mM L-Leucine p-Nitroanilide in methanol and Tricine buffer)

  • Enzyme solution (e.g., Aminopeptidase N)

  • Test inhibitor solution (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction cocktail containing the Tricine buffer and the L-Leucine p-Nitroanilide solution.

  • Pipette the reaction cocktail into the wells of a 96-well microplate.

  • Add the test inhibitor solution at various concentrations to the respective wells. Include a control well with no inhibitor.

  • Equilibrate the plate to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the aminopeptidase enzyme solution to each well.

  • Immediately mix the contents of the wells (e.g., by gentle shaking).

  • Monitor the increase in absorbance at 405 nm over time using a microplate reader in kinetic mode.

  • Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the progress curve.

  • Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

Fluorometric Assay for Aminopeptidase Activity

This highly sensitive assay utilizes a fluorogenic substrate that releases a fluorescent molecule upon cleavage by the aminopeptidase.

Principle: Amino Acid-7-amino-4-methylcoumarin (ACC) (substrate) --(Aminopeptidase)--> Amino Acid + 7-amino-4-methylcoumarin (fluorescent)

Materials:

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Fluorogenic substrate (e.g., Ala-ACC)

  • Enzyme solution (e.g., Aminopeptidase N)

  • Test inhibitor solution

  • 96-well black microplate (for fluorescence assays)

  • Fluorescence microplate reader

Procedure:

  • Prepare the assay buffer.

  • Pre-incubate the aminopeptidase enzyme with the test inhibitor at various concentrations for a specified period (e.g., 30 minutes at 37°C).[11]

  • Add the fluorogenic substrate to the wells of the 96-well plate to initiate the reaction.

  • Monitor the release of the fluorophore (e.g., ACC) by measuring the fluorescence intensity continuously with excitation at 355 nm and emission at 460 nm.[11]

  • Calculate the reaction velocity from the linear portion of the fluorescence curve.

  • Determine the IC50 and/or Ki values from the inhibition data. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.[12]

Signaling Pathways and Experimental Workflow

Understanding the cellular pathways affected by aminopeptidase inhibitors is crucial for elucidating their mechanism of action and therapeutic potential.

Aminopeptidase N (CD13) Signaling Pathway

Ligation of Aminopeptidase N (APN/CD13) on the surface of monocytes has been shown to trigger intracellular signaling cascades, including the activation of Mitogen-Activated Protein Kinases (MAPK) such as ERK1/2, JNK, and p38.[13] This signaling leads to the upregulation of downstream targets like the pro-inflammatory cytokine Interleukin-8 (IL-8).[13] Natural inhibitors targeting APN can modulate these pathways.

APN_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm APN Aminopeptidase N (CD13) MAPK_Pathway MAPK Signaling (ERK1/2, JNK, p38) APN->MAPK_Pathway Phosphorylation Inhibitor Natural Inhibitor (e.g., Bestatin) Inhibitor->APN Inhibition Ligand In Vivo Ligand Ligand->APN Activation IL8_mRNA IL-8 mRNA Upregulation MAPK_Pathway->IL8_mRNA

Caption: APN/CD13 signaling cascade and point of inhibition.

General Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing novel aminopeptidase inhibitors from natural sources typically follows a structured workflow, from initial screening to detailed kinetic analysis.

Experimental_Workflow Start Start: Natural Product Library Screening High-Throughput Screening (Spectrophotometric or Fluorometric Assay) Start->Screening Hit_ID Hit Identification (Compounds showing >50% inhibition) Screening->Hit_ID Dose_Response Dose-Response Analysis (IC50 Determination) Hit_ID->Dose_Response Kinetic_Studies Kinetic Studies (Determination of Ki and mechanism of inhibition) Dose_Response->Kinetic_Studies End Lead Compound Kinetic_Studies->End

Caption: Workflow for natural aminopeptidase inhibitor discovery.

References

A Comparative Guide to the Efficacy of Leuhistin and Synthetic Inhibitors of Aminopeptidase M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the naturally derived aminopeptidase M inhibitor, Leuhistin, with prominent synthetic inhibitors. The data presented is compiled from publicly available research to facilitate an objective evaluation of their relative performance.

Introduction to Aminopeptidase M and its Inhibition

Aminopeptidase M (AP-M), also known as Aminopeptidase N (APN) or CD13, is a zinc-dependent metalloprotease that plays a crucial role in various physiological and pathological processes.[1][2][3] This enzyme is involved in the final stages of protein degradation by cleaving neutral amino acids from the N-terminus of peptides.[3][4] Its functions are implicated in pain management, immune responses, and major biological events such as cell proliferation, invasion, and angiogenesis.[1] Dysregulation of AP-M expression has been linked to inflammatory diseases and various cancers, making it a significant target for therapeutic intervention.[1][5]

Inhibitors of AP-M, both natural and synthetic, are being investigated for their potential as anti-cancer and anti-inflammatory agents.[1] This guide focuses on this compound, a natural inhibitor produced by Bacillus laterosporus, and compares its efficacy with synthetic counterparts like Bestatin and Tosedostat.

Comparative Efficacy of Aminopeptidase M Inhibitors

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki is the dissociation constant of the enzyme-inhibitor complex. Lower values for both IC50 and Ki indicate greater potency.

InhibitorTypeTarget Enzyme(s)Reported IC50 / Ki (µM)
This compound Natural (Bacterial)Aminopeptidase M (AP-M)Ki: 0.23[6][7]
Bestatin Natural Product AnalogueAminopeptidase N (APN), Leucine Aminopeptidase, Aminopeptidase BIC50: ~0.005 - 0.2[8]
Tosedostat SyntheticAminopeptidase N (APN), Puromycin-sensitive aminopeptidase (PuSA)IC50: 0.22[9]
Actinonin Natural (Bacterial)Aminopeptidase M, Aminopeptidase N, Leucine AminopeptidaseNot explicitly reported for AP-M, but potent against other peptidases.

Experimental Protocols

The following is a representative protocol for determining the inhibitory activity of compounds against Aminopeptidase M, based on common methodologies described in the literature.

In Vitro Aminopeptidase M Inhibition Assay

Objective: To determine the IC50 value of an inhibitor against purified Aminopeptidase M.

Materials:

  • Purified porcine kidney Aminopeptidase M (AP-M)

  • L-Leucine-p-nitroanilide (substrate)

  • Tricine buffer (50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors

  • Test inhibitors (this compound, synthetic inhibitors)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the substrate, L-Leucine-p-nitroanilide, in methanol.

    • Prepare stock solutions of the test inhibitors in DMSO.

    • Prepare a working solution of AP-M in Tricine buffer.

  • Assay Protocol:

    • Add 50 µL of Tricine buffer to each well of a 96-well microplate.

    • Add 10 µL of the test inhibitor solution at various concentrations (serially diluted) to the wells. For the control wells, add 10 µL of DMSO.

    • Add 20 µL of the AP-M enzyme solution to each well and incubate the plate at 37°C for 15 minutes.

    • To initiate the enzymatic reaction, add 20 µL of the L-Leucine-p-nitroanilide substrate solution to each well.

    • Immediately measure the absorbance at 405 nm at time zero and then at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.

    • The percent inhibition for each concentration is calculated using the formula: % Inhibition = 100 * (1 - (Rate with inhibitor / Rate of control))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizing Molecular Interactions and Pathways

Mechanism of Competitive Inhibition

The following diagram illustrates the principle of competitive inhibition, which is the mechanism of action for this compound.

G Mechanism of Competitive Inhibition cluster_0 Normal Reaction cluster_1 Competitive Inhibition Enzyme Aminopeptidase M (Active Site) Product Cleaved Products Enzyme->Product catalysis Substrate Peptide Substrate Substrate->Enzyme Enzyme_inhibited Aminopeptidase M (Active Site) No_Product No Reaction Inhibitor This compound Inhibitor->Enzyme_inhibited binds to active site

Caption: Competitive inhibitors like this compound bind to the active site of Aminopeptidase M, preventing the substrate from binding and thus inhibiting the enzymatic reaction.

Aminopeptidase M in Cancer Cell Signaling

Aminopeptidase M is not only an ectoenzyme but also participates in signal transduction pathways that are crucial for cancer cell survival and proliferation. Inhibition of AP-M can disrupt these pathways.

G Role of Aminopeptidase M in Cancer Signaling APM Aminopeptidase M (CD13) PI3K_Akt PI3K/Akt Pathway APM->PI3K_Akt MAPK MAPK Pathway (ERK, JNK, p38) APM->MAPK Angiogenesis Angiogenesis APM->Angiogenesis Invasion Invasion & Metastasis APM->Invasion GrowthFactors Growth Factors & Other Ligands GrowthFactors->APM NFkB NF-κB Pathway PI3K_Akt->NFkB Proliferation Cell Proliferation & Survival MAPK->Proliferation NFkB->Proliferation Inhibitor This compound / Synthetic Inhibitors Inhibitor->APM inhibition

Caption: Aminopeptidase M (CD13) is involved in activating pro-survival signaling pathways like PI3K/Akt and MAPK in cancer cells. Inhibitors block these downstream effects.

Conclusion

This compound demonstrates significant inhibitory activity against Aminopeptidase M with a Ki value in the sub-micromolar range. While a direct comparison with synthetic inhibitors is challenging due to the lack of standardized comparative studies, the available data suggests that synthetic inhibitors like Bestatin and the active metabolite of Tosedostat may exhibit higher potency, with IC50 values in the nanomolar range.

The choice of inhibitor for research or therapeutic development will depend on various factors, including potency, selectivity, bioavailability, and toxicity. This guide provides a foundational comparison to aid in these critical decisions. Further research involving direct comparative studies is necessary for a more definitive assessment of the relative efficacy of this compound and its synthetic counterparts.

References

Leuhistin's Selectivity Profile: A Comparative Guide to its Cross-Reactivity with Metalloproteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of Leuhistin, a naturally occurring metalloprotease inhibitor, with a focus on its interaction with various aminopeptidases. The information presented herein is intended to assist researchers in evaluating the selectivity of this compound for its primary target and its potential for off-target effects.

Executive Summary

This compound is a potent and competitive inhibitor of Aminopeptidase M (AP-M), a zinc-dependent metalloprotease involved in the cleavage of N-terminal amino acids from peptides.[1][2] While exhibiting strong affinity for AP-M, this compound demonstrates significantly weaker inhibitory activity against other related aminopeptidases, namely Aminopeptidase A (AP-A) and Aminopeptidase B (AP-B).[1][2] Currently, there is a lack of publicly available data on the cross-reactivity of this compound with other major classes of metalloproteases, such as Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs).

Comparative Inhibition Data

The inhibitory potency of this compound against its primary target and its known weaker interactions are summarized in the table below. This allows for a direct comparison of its selectivity.

Enzyme TargetMetalloprotease ClassInhibitorKi (M)IC50 (M)Notes
Aminopeptidase M (AP-M)AminopeptidaseThis compound2.3 x 10⁻⁷Not ReportedPotent, competitive inhibition[1][2]
Aminopeptidase A (AP-A)AminopeptidaseThis compoundNot ReportedNot ReportedWeak inhibition observed[1][2]
Aminopeptidase B (AP-B)AminopeptidaseThis compoundNot ReportedNot ReportedWeak inhibition observed[1][2]

Experimental Protocols

The determination of the inhibitory activity of this compound against metalloproteases is crucial for understanding its selectivity. Below is a detailed methodology for a typical competitive inhibition assay, based on established protocols for aminopeptidases.

Protocol: Determination of Ki for this compound against Aminopeptidase M

1. Materials and Reagents:

  • Purified Aminopeptidase M (e.g., from porcine kidney)

  • This compound (of known concentration)

  • Substrate: L-Leucine-p-nitroanilide

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Spectrophotometer capable of reading absorbance at 405 nm

  • 96-well microtiter plates

2. Enzyme Activity Assay:

  • Prepare a series of dilutions of the substrate (L-Leucine-p-nitroanilide) in the assay buffer.

  • Add a fixed concentration of Aminopeptidase M to each well of a 96-well plate.

  • Initiate the reaction by adding the substrate dilutions to the wells.

  • Monitor the increase in absorbance at 405 nm over time at a constant temperature (e.g., 37°C). The rate of p-nitroaniline production is proportional to the enzyme activity.

  • Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) from a plot of initial velocity versus substrate concentration.

3. Inhibition Assay:

  • Perform the enzyme activity assay as described above in the presence of several fixed concentrations of this compound.

  • For each this compound concentration, vary the substrate concentration.

  • Plot the initial velocities against substrate concentrations for each inhibitor concentration.

4. Data Analysis (Dixon Plot):

  • To determine the inhibition constant (Ki) for a competitive inhibitor, a Dixon plot is commonly used.

  • Plot the reciprocal of the initial velocity (1/V) against the inhibitor concentration ([I]) at several fixed substrate concentrations.

  • The lines for each substrate concentration will intersect at a point where the x-coordinate is equal to -Ki.

Visualizing Experimental and Logical Relationships

To further clarify the concepts and procedures involved in assessing this compound's cross-reactivity, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) dilutions Create Serial Dilutions (Substrate and Inhibitor) reagents->dilutions incubation Incubate Enzyme with Inhibitor dilutions->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Product Formation (e.g., Spectrophotometry) reaction->measurement kinetics Determine Reaction Kinetics (V vs [S]) measurement->kinetics inhibition_plot Generate Inhibition Plots (e.g., Dixon Plot) kinetics->inhibition_plot ki_determination Calculate Ki Value inhibition_plot->ki_determination

Caption: Experimental workflow for determining the inhibition constant (Ki).

signaling_pathway cluster_membrane Cell Membrane APM Aminopeptidase M (AP-M) Cleaved_Peptide Cleaved Peptide + N-terminal Amino Acid APM->Cleaved_Peptide cleaves Peptide_Extracellular Extracellular Peptide Peptide_Extracellular->APM binds to This compound This compound This compound->APM inhibits

Caption: Inhibition of Aminopeptidase M by this compound at the cell membrane.

logical_comparison cluster_targets Potential Metalloprotease Targets This compound This compound APM Aminopeptidase M (AP-M) This compound->APM Strong Inhibition (Ki = 2.3 x 10⁻⁷ M) APA Aminopeptidase A (AP-A) This compound->APA Weak Inhibition (Quantitative data lacking) APB Aminopeptidase B (AP-B) This compound->APB Weak Inhibition (Quantitative data lacking) Other_MP Other Metalloproteases (MMPs, ADAMs, etc.) This compound->Other_MP No Data Available

Caption: Logical comparison of this compound's inhibitory activity.

Conclusion and Future Directions

This compound is a selective inhibitor of Aminopeptidase M. Its weak interaction with Aminopeptidases A and B suggests a degree of specificity for AP-M within the aminopeptidase family. However, the lack of data on its cross-reactivity with other metalloproteases, such as MMPs and ADAMs, represents a significant knowledge gap. Further research, including broad-panel screening of this compound against a diverse range of metalloproteases, is necessary to fully elucidate its selectivity profile and to assess its potential as a specific pharmacological tool for studying the function of Aminopeptidase M.

References

A Comparative Guide to the Specificity of Leuhistin for Aminopeptidase M (CD13)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aminopeptidase M (APM), also known as CD13, is a zinc-dependent metalloprotease that plays a critical role in various physiological and pathological processes, including angiogenesis, tumor invasion, and immune response modulation.[1][2][3][4] As a therapeutic target, the specific inhibition of APM is of significant interest. This guide provides an objective comparison of Leuhistin, a natural inhibitor of APM, with other commonly used inhibitors, focusing on specificity and providing the experimental context needed for informed research decisions.

Comparative Inhibitor Specificity

The efficacy and reliability of a protease inhibitor in research and therapeutic applications hinge on its specificity for the target enzyme. Off-target effects can lead to ambiguous experimental results and potential toxicity. This compound, isolated from Bacillus laterosporus, is a potent competitive inhibitor of Aminopeptidase M.[5] Its specificity is best understood when compared against other well-characterized inhibitors such as Bestatin and Tosedostat.

The following table summarizes the inhibitory potency (Kᵢ or IC₅₀ values) of these compounds against APM and other related aminopeptidases. Lower values indicate higher inhibitory potency.

InhibitorTarget EnzymeInhibitory Potency (Kᵢ / IC₅₀)Other Affected Enzymes (Potency)Unaffected Enzymes
This compound Aminopeptidase M (APM/CD13)Kᵢ: 0.23 µM[5]Aminopeptidase A (Weakly), Aminopeptidase B (Weakly)[5]Not extensively documented in provided results.
Bestatin Aminopeptidase N (APN/CD13)Potent inhibitor[6][7]Leucine Aminopeptidase (Kᵢ: 1 nM)[8], Aminopeptidase B (Kᵢ: 1 µM)[8], Leukotriene A4 Hydrolase[6]Aminopeptidase A, Trypsin, Chymotrypsin, Elastase, Papain, Pepsin, Thermolysin[9]
Tosedostat (CHR-2797) Aminopeptidase N (APN/CD13)IC₅₀: 220 nM (0.22 µM)[10]Leucine Aminopeptidase (LAP) (IC₅₀: 100 nM), Puromycin-Sensitive Aminopeptidase (PuSA) (IC₅₀: 150 nM)[10]Aminopeptidase B (>1 µM), PILSAP (>5 µM), LTA4 Hydrolase (>10 µM), MetAP-2 (>30 µM)[10]

Experimental Methodologies

To validate the specificity and potency of inhibitors like this compound, a standardized enzymatic assay is crucial. Below is a representative protocol for determining the inhibitory activity against Aminopeptidase M.

Protocol: In Vitro Aminopeptidase M Inhibition Assay

This protocol is based on a continuous spectrophotometric rate determination method using a chromogenic substrate.[11]

1. Materials and Reagents:

  • Purified Aminopeptidase M (porcine kidney or recombinant human)

  • Inhibitors: this compound, Bestatin, Tosedostat (dissolved in an appropriate solvent, e.g., DMSO or water)

  • Substrate: L-Leucine-p-nitroanilide (LpNA)

  • Assay Buffer: 20 mM Tricine buffer, pH 8.0

  • 96-well microplate

  • Spectrophotometer (plate reader) capable of measuring absorbance at 405 nm

2. Procedure:

  • Enzyme Preparation: Prepare a working solution of Aminopeptidase M in cold assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over the measurement period.

  • Inhibitor Preparation: Prepare a series of dilutions of the inhibitor (e.g., this compound) in the assay buffer. Include a vehicle control (solvent only).

  • Assay Reaction:

    • To each well of the microplate, add 20 µL of the inhibitor dilution or vehicle control.

    • Add 160 µL of the assay buffer.

    • Add 10 µL of the enzyme solution to each well to initiate the pre-incubation.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition & Measurement:

    • Prepare a stock solution of L-Leucine-p-nitroanilide in methanol and dilute it in the assay buffer to the desired final concentration (e.g., 0.2 mM).

    • To start the reaction, add 10 µL of the substrate solution to each well.

    • Immediately place the plate in the spectrophotometer.

    • Measure the increase in absorbance at 405 nm every 60 seconds for 15-30 minutes. The product, p-nitroaniline, absorbs at this wavelength.

  • Data Analysis:

    • Calculate the reaction rate (V) from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

    • To determine the inhibition constant (Kᵢ) and the mechanism of inhibition, the assay should be repeated with varying concentrations of both the substrate and the inhibitor, followed by analysis using Lineweaver-Burk or Michaelis-Menten kinetics.[12]

Visualizing Workflows and Pathways

Experimental Workflow for Inhibitor Screening

The following diagram illustrates the key steps in the enzymatic assay used to determine the potency of an APM inhibitor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution prep_inhibitor Prepare Inhibitor Dilutions prep_substrate Prepare Substrate Solution add_inhibitor Add Inhibitor/Vehicle to Microplate Wells add_enzyme Add Enzyme & Pre-incubate (15 min @ 37°C) add_inhibitor->add_enzyme start_reaction Add Substrate to Initiate Reaction add_enzyme->start_reaction measure Measure Absorbance (405 nm) Over Time start_reaction->measure calc_rate Calculate Reaction Rates measure->calc_rate plot Plot % Inhibition vs. [Inhibitor] calc_rate->plot det_ic50 Determine IC50 / Ki plot->det_ic50

Caption: Workflow for APM enzymatic inhibition assay.

Aminopeptidase M in the Tumor Microenvironment

APM/CD13 is frequently overexpressed on the surface of tumor neovasculature and some cancer cells. It contributes to tumor progression by promoting angiogenesis and degrading signaling peptides. This diagram shows a simplified pathway illustrating its role.

G cluster_pathway APM/CD13 Pro-Angiogenic Signaling ECM Extracellular Matrix (ECM) APM Aminopeptidase M (CD13) ECM->APM ProAngio Pro-Angiogenic Peptides ProAngio->APM Cleavage Bioactive Bioactive Peptides APM->Bioactive VegfR VEGF Receptor Bioactive->VegfR Activation EndoCell Endothelial Cell VegfR->EndoCell Signal Angiogenesis Angiogenesis & Cell Migration EndoCell->Angiogenesis Inhibitor This compound Inhibitor->APM Inhibition

Caption: Role of APM/CD13 in promoting angiogenesis.

Conclusion

The available data indicates that this compound is a potent and competitive inhibitor of Aminopeptidase M, with a Kᵢ value of 0.23 µM.[5] Its potency is comparable to that of Tosedostat (IC₅₀: 0.22 µM) for the same enzyme.[10] While this compound shows weak inhibition of Aminopeptidases A and B, its specificity profile appears favorable.[5]

In comparison, Bestatin is a broader-spectrum aminopeptidase inhibitor, showing potent activity against Leucine Aminopeptidase (nanomolar range) and Aminopeptidase B, in addition to APM.[7][8] Tosedostat demonstrates high potency against APM, LAP, and PuSA, but is notably less effective against Aminopeptidase B and other metalloproteases like MetAP-2, suggesting a distinct specificity profile.[10]

For researchers requiring strong and specific inhibition of Aminopeptidase M with potentially fewer off-target effects on certain other aminopeptidases compared to Bestatin, this compound presents a valuable tool. However, as with any inhibitor, its specificity should be empirically validated in the chosen experimental system. The provided protocol offers a standardized method for such validation and for directly comparing inhibitors in-house.

References

Safety Operating Guide

Personal protective equipment for handling Leuhistin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Leuhistin. As a trusted partner in your research, we are committed to providing value beyond the product by ensuring you have the necessary information for safe and effective laboratory practices.

Disclaimer: The toxicological properties of this compound have not been fully investigated. Therefore, it should be handled with the utmost care, assuming it is a potentially hazardous substance. The following guidelines are based on general best practices for handling novel research chemicals and peptide-based enzyme inhibitors.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial when handling this compound to minimize exposure and ensure personal safety.

Equipment Specification Purpose
Gloves Nitrile, powder-free. Double-gloving is recommended.Prevents skin contact.
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from splashes.
Face Protection Face shield (in addition to safety glasses/goggles).Recommended when there is a significant risk of splashing.
Lab Coat Standard laboratory coat.Protects skin and personal clothing.
Respiratory Protection Not generally required if handled in a fume hood. Use a NIOSH-approved respirator if aerosolization is possible and a fume hood is unavailable.Prevents inhalation of airborne particles.

Operational Plan: Step-by-Step Guidance

Follow these procedures for the safe handling of this compound throughout your experimental workflow.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage of Lyophilized Powder: Store the unopened vial at -20°C for up to three years.[1]

  • Storage of Solutions: Once reconstituted, store solutions at -80°C for up to six months or -20°C for one month.[1] Avoid repeated freeze-thaw cycles.[1]

Preparation of Stock Solutions

Note: All preparation should be conducted in a chemical fume hood.

  • Solvent Selection: this compound can be dissolved in DMSO or sterile water.[1]

  • Reconstitution:

    • Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

    • Aseptically add the desired volume of solvent to the vial.

    • Gently vortex or sonicate to ensure complete dissolution.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[1]

Experimental Use
  • Work Area: Always handle this compound and its solutions within a designated area, preferably a chemical fume hood, to prevent contamination and exposure.

  • Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and potential health risks.

  • Unused this compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain.

  • Contaminated Labware:

    • Disposable: Collect in a designated hazardous waste container.

    • Reusable: Decontaminate using an enzymatic detergent followed by a 6% sodium hypochlorite (bleach) solution. Rinse thoroughly with water.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed hazardous waste container for professional disposal.

Quantitative Data Summary

Due to the limited publicly available data, specific quantitative safety metrics for this compound are not established. The following table highlights the need for cautious handling.

Parameter Value Source
Molecular Formula C₁₁H₁₉N₃O₃PubChem
Molecular Weight 241.29 g/mol PubChem
Acute Toxicity (Oral, Dermal, Inhalation) Data not available-
Skin Corrosion/Irritation Data not available-
Serious Eye Damage/Irritation Data not available-
Mutagenicity Data not available-
Occupational Exposure Limits (OEL) Not established-

Emergency Procedures

In case of accidental exposure, follow these immediate steps:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Workflow and Safety Diagram

The following diagram illustrates the key stages of handling this compound, emphasizing the integration of safety measures at each step.

Leuhistin_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receiving Receiving & Inspection Storage Storage (-20°C Powder) Receiving->Storage Intact Reconstitution Reconstitution (in Fume Hood) Storage->Reconstitution Prepare for use Handling Experimental Use (in Fume Hood) Reconstitution->Handling Decontamination Decontamination of Labware Handling->Decontamination Post-experiment Waste_Collection Waste Collection Handling->Waste_Collection Generate waste Decontamination->Waste_Collection Disposal Hazardous Waste Disposal Waste_Collection->Disposal PPE1 Standard PPE PPE1->Receiving PPE1->Storage PPE1->Decontamination PPE1->Waste_Collection PPE2 Enhanced PPE (Face Shield) PPE2->Reconstitution PPE2->Handling

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.